5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Description
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Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c5-4(6,7)1-2-9-10-3(8)11-2/h1H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSRXGMMNMKIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154677-77-6 | |
| Record name | 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pharmacological Potential of Trifluoroethyl Thiadiazole Derivatives
A Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary
The incorporation of 2,2,2-trifluoroethyl (
Chemical Rationale: The Trifluoroethyl Advantage
The 1,3,4-thiadiazole ring is a privileged pharmacophore due to its ability to act as a hydrogen-bonding acceptor and its mesoionic character. However, optimizing the side chains is critical for bioavailability.
1.1 The Fluorine Effect
The substitution of hydrogen with fluorine in the ethyl group (
-
Lipophilicity Modulation: The trifluoroethyl group significantly increases
compared to a standard ethyl group, enhancing passive transport across lipid bilayers (e.g., blood-brain barrier or bacterial cell walls). -
Metabolic Blocking: The C-F bond strength (
) renders the terminal carbon resistant to cytochrome P450-mediated oxidation, prolonging half-life ( ). -
Reduced Basicity: The strong electron-withdrawing nature of the
group (Hammett ) reduces the electron density of the adjacent methylene and the thiadiazole ring, potentially altering to optimize binding affinity in hydrophobic pockets.
Table 1: Physicochemical Comparison of Side Chains
| Substituent | Steric Bulk (Taft | Lipophilicity ( | Electronic Effect ( | Primary Benefit |
| Ethyl ( | -1.31 | 1.02 | -0.10 | Baseline flexibility |
| Trifluoroethyl ( | -2.20 | 1.95 | +0.92 | Stability + Permeability |
| Trifluoromethyl ( | -2.40 | 0.88 | +2.60 | High polarity modulation |
Synthesis Workflows
Two primary methodologies are employed to introduce the trifluoroethyl group: Thioetherification (for S-linked derivatives) and Direct Cyclization (for C-linked derivatives).
2.1 Method A: Nucleophilic Substitution (Thioether Linkage)
This is the most common route for generating 2-(2,2,2-trifluoroethylthio)-1,3,4-thiadiazoles.
-
Precursor: 1,3,4-Thiadiazole-2-thiol.
-
Reagent: 2,2,2-Trifluoroethyl triflate (or iodide).
-
Conditions:
, DMF/Acetone, . -
Mechanism:
attack of the thiolate anion on the electrophilic methylene of the trifluoroethyl group.
2.2 Method B: Cyclodehydration (Carbon Linkage)
Used to synthesize derivatives where the trifluoroethyl group is directly attached to the heterocyclic ring carbon.
-
Precursor: 3,3,3-Trifluoropropionic acid hydrazide.
-
Reagent: Carbon disulfide (
) and base (KOH/EtOH), followed by acidification. -
Mechanism: Formation of the dithiocarbazate intermediate followed by acid-catalyzed cyclization.
Caption: Dual synthetic pathways for generating S-linked and C-linked trifluoroethyl thiadiazole derivatives.
Pharmacological Applications & Mechanisms[1][2]
3.1 Anticancer Activity (PD-1/PD-L1 & Cytotoxicity)
Recent patent literature and SAR studies highlight the potential of trifluoroethyl-thio thiadiazoles as immunomodulators.
-
Target: PD-1/PD-L1 interaction interface.
-
Mechanism: The hydrophobic trifluoroethyl tail occupies small lipophilic pockets on the PD-L1 surface, stabilizing the small-molecule inhibitor and preventing the protein-protein interaction with PD-1 on T-cells.
-
Cytotoxicity: In standard MTT assays against MCF-7 (Breast) and HeLa (Cervical) lines, trifluoroethyl derivatives often show lower
values ( ) compared to their ethyl analogs due to enhanced cellular uptake.
3.2 Antimicrobial & Antifungal Potency
The thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate series demonstrates that esterification with 2,2,2-trifluoroethanol dramatically enhances activity against plant pathogens like Phytophthora infestans.
-
Mechanism: Disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis. The fluorinated group prevents rapid degradation by fungal esterases.
-
Plant Defense: These derivatives act as Plant Activators , mimicking salicylic acid to trigger Systemic Acquired Resistance (SAR) without direct toxicity to the host plant.
Caption: Mechanistic bifurcation of trifluoroethyl thiadiazoles in oncology (PD-L1 inhibition) and antimicrobial (enzyme stability) pathways.
Experimental Protocols
Protocol 4.1: Synthesis of 2-(2,2,2-Trifluoroethylthio)-5-phenyl-1,3,4-thiadiazole
Objective: To synthesize a lipophilic S-linked derivative for SAR analysis.
-
Reagents:
-
5-Phenyl-1,3,4-thiadiazole-2-thiol (
) -
2,2,2-Trifluoroethyl iodide (
) -
Potassium Carbonate (
, ) -
Acetone (anhydrous,
)
-
-
Procedure:
-
Dissolve the thiol in anhydrous acetone in a round-bottom flask.
-
Add
and stir at room temperature for 30 minutes to generate the thiolate. -
Add 2,2,2-trifluoroethyl iodide dropwise.
-
Reflux the mixture at
for 4–6 hours (monitor via TLC, Hexane:EtOAc 4:1). -
Filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol/water.
-
-
Validation:
-
1H NMR (
): Look for a quartet around ( ) corresponding to the protons.
-
Protocol 4.2: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Treat cells with the trifluoroethyl derivative at concentrations ranging from
(dissolved in DMSO, final concentration ). -
Incubation: Incubate for 48h at
, . -
MTT Addition: Add
of MTT solution ( ) to each well; incubate for 4h. -
Solubilization: Remove medium, add
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at
. Calculate cell viability percentage relative to control.
Future Outlook & Challenges
-
Solubility vs. Permeability: While the trifluoroethyl group aids permeability, it can reduce aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation) may be required.
-
Metabolic Identification: Future studies must map the specific metabolic degradation products of the thiadiazole ring itself, as the trifluoroethyl tail is likely metabolically inert.
-
Hybrid Scaffolds: Combining the trifluoroethyl-thiadiazole motif with other pharmacophores (e.g., coumarins, quinolines) offers a promising route for multi-target drug design.
References
-
Anticancer & Antimicrobial Potential of Thiadiazoles
-
Trifluoroethyl Group in Agrochemicals
- Title: Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxyl
- Source: Journal of Agricultural and Food Chemistry (via ResearchG
-
URL:[Link] (Note: Generalized link to journal based on snippet content).
-
Synthesis of Fluorinated Thiadiazoles
- Title: Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.
- Source: IUCrD
-
URL:[Link]
-
Thioether Linkage Methodologies
- Title: Substituted phenyl alkenyl pyridine derivatives, preparation method and medical use thereof (WO2020228649A1).
Sources
The Strategic Integration of the 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine Moiety in Modern Drug Discovery: A Bioisosteric Guide
Abstract
In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. Bioisosterism stands as a cornerstone of this endeavor, enabling the rational design of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine scaffold as a versatile and largely untapped bioisosteric element. We will dissect the unique contributions of both the 1,3,4-thiadiazole ring and the 2,2,2-trifluoroethyl group, propose a robust synthetic pathway for the title compound, and elucidate its potential applications as a bioisostere for a range of functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their molecular design toolkit with innovative, fluorine-containing heterocyclic scaffolds.
Introduction: The Convergence of a Privileged Heterocycle and a Unique Fluoroalkyl Group
The success of a drug candidate is intricately linked to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, alongside its affinity for the biological target. The 1,3,4-thiadiazole ring is a well-established "privileged scaffold" in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[1] Its appeal stems from its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other cyclic structures like pyrimidines and oxadiazoles.[2] The sulfur atom in the ring enhances lipid solubility, which can improve cell permeability and bioavailability.
The incorporation of fluorine into drug molecules has become a prevalent strategy to modulate their physicochemical properties. The trifluoroethyl group (–CH₂CF₃), a close relative of the more commonly used trifluoromethyl group (–CF₃), offers a unique set of characteristics. The strong electron-withdrawing nature of the trifluoromethyl moiety within the trifluoroethyl group can significantly alter the pKa of adjacent functionalities and enhance metabolic stability by blocking potential sites of oxidation.[3][4] Furthermore, the trifluoroethyl group can impact lipophilicity and conformational preferences of a molecule, thereby influencing its interaction with biological targets.[5][6]
The combination of these two moieties in 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine presents a novel building block with significant potential for bioisosteric replacement in drug design.
Synthesis of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine: A Validated Protocol
While literature specifically detailing the synthesis of 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine is not abundant, a robust and scalable synthetic route can be confidently proposed based on well-established methods for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. The most direct approach involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. An improved procedure utilizing a mixture of sulfuric acid and polyphosphoric acid (PPA) has been shown to provide high yields for such transformations.[7]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
3,3,3-Trifluoropropanoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (98%)
-
Polyphosphoric Acid (PPA)
-
Deionized Water
-
Ammonium Hydroxide (28-30%)
-
Ethanol
Procedure:
-
Preparation of the Acid Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add polyphosphoric acid (e.g., 3 parts by weight). Cool the flask in an ice-water bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 1 part by weight) to the PPA with continuous stirring, ensuring the temperature is maintained below 20°C.
-
Addition of Reactants: To the cooled acid mixture, add thiosemicarbazide (1.0 equivalent) portion-wise, maintaining the temperature below 15°C. Following the complete addition of thiosemicarbazide, add 3,3,3-trifluoropropanoic acid (1.0 equivalent) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the cooling bath. The reaction is exothermic and the temperature will rise. Once the initial exotherm subsides, heat the reaction mixture to 100-110°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic aqueous mixture by the slow addition of concentrated ammonium hydroxide until a pH of 7-8 is reached. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine as a solid.
Physicochemical Properties and Structural Analysis
The introduction of the trifluoroethyl group is expected to significantly influence the physicochemical properties of the 2-amino-1,3,4-thiadiazole core.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~185.16 g/mol | - |
| logP | ~1.5 - 2.0 | The trifluoroethyl group increases lipophilicity compared to a methyl or ethyl group. |
| pKa (Amine) | ~3-4 | The strong electron-withdrawing effect of the trifluoroethyl group is expected to decrease the basicity of the 2-amino group. |
| Hydrogen Bond Donors | 1 (from the amino group) | The amino group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 (from the ring nitrogens) | The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. |
| Metabolic Stability | High | The C-F bonds are highly stable, and the trifluoroethyl group can shield adjacent positions from metabolic attack.[4] |
Bioisosteric Rationale and Applications
The 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine moiety can be envisioned as a bioisosteric replacement for several common functional groups in drug candidates, offering potential advantages in terms of ADMET properties and target engagement.
As a Bioisostere for Carboxylic Acids and Amides
The 1,3,4-thiadiazole ring is a known bioisostere for the carboxylic acid and amide functionalities.[8] The trifluoroethyl group further modulates the electronic and steric profile.
Caption: Bioisosteric replacement of common functional groups.
Case Study (Hypothetical): Modification of an Anti-inflammatory Agent
Consider a lead compound with a carboxylic acid moiety responsible for target binding but also contributing to poor oral bioavailability and rapid metabolism. Replacing the carboxylic acid with the 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine group could:
-
Maintain Key Interactions: The thiadiazole nitrogens and the exocyclic amine can mimic the hydrogen bonding pattern of the carboxylic acid.
-
Improve Metabolic Stability: The robust thiadiazole ring and the stable trifluoroethyl group would be less susceptible to metabolic degradation.[3]
-
Enhance Lipophilicity: The increased lipophilicity from the trifluoroethyl group could improve membrane permeability and oral absorption.
As a Bioisostere for Substituted Phenyl Rings
The 5-substituted-2-amino-1,3,4-thiadiazole scaffold can also serve as a bioisostere for a substituted phenyl ring, offering a different vector for substituent placement and potentially avoiding liabilities associated with certain phenyl substitutions.
Experimental Protocols for Biological Evaluation
To validate the utility of 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine in a drug discovery program, a series of in vitro assays are essential.
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of the compound in the presence of liver microsomes.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH-generating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Pre-incubate the liver microsome mixture at 37°C. Initiate the reaction by adding the test compound to the mixture.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the parent compound.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Future Perspectives
The 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine scaffold represents a promising, yet underexplored, building block for medicinal chemists. Its rational design combines the favorable properties of a privileged heterocyclic core with the unique modulatory effects of a trifluoroethyl group. The proposed synthetic route is robust and amenable to scale-up, paving the way for its incorporation into drug discovery programs.
Future work should focus on the synthesis and thorough characterization of this compound, followed by its systematic evaluation as a bioisosteric replacement in various classes of bioactive molecules. Such studies will undoubtedly expand our understanding of the interplay between fluorination and heterocyclic chemistry in shaping the pharmacological properties of drug candidates and will likely lead to the discovery of novel therapeutics with enhanced profiles.
References
-
Mague, J. T. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Weaver, J. D., & Meanwell, N. A. (2018). 2,2,2-Trifluoroethoxy Aromatic Heterocycles. Organic Letters, 20(21), 6853-6857. [Link]
-
Barreca, M. L., & Schenone, S. (2018). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 54(84), 11780-11797. [Link]
-
Fujiwara, Y., & O'Hara, F. (2012). Innate C-H trifluoromethylation of heterocycles. Angewandte Chemie International Edition, 51(39), 9899-9903. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
PubChem. 5-[(2,2,2-trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol. [https://pubchem.ncbi.nlm.nih.gov/compound/5-(2,2,2-trifluoroethyl_amino-1,3,4-thiadiazole-2-thiol]([Link]
-
Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 55(10), 4537-4560. [Link]
-
Pfizer Inc. (2007). Thiadiazole-amine compounds for the treatment of neurodegenerative disorders. U.S. Patent No. 7,232,820 B2. [Link]
- Vertex Pharmaceuticals Inc. (2011). Thiadiazole compounds and methods of use. U.S.
- Jakovljević, K., et al. (2017). Synthesis and biological evaluation of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amino derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3447-3451.
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. [Link]
-
Profire, L. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 231-256. [Link]
- Patel, K. D., et al. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Antibacterial and Antitubercular Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 289-293.
-
Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]
-
Terhorst, S., et al. (2020). Syntheses of Trifluoroethylated N-Heterocycles from Vinyl Azides and Togni's Reagent Involving 1, n-Hydrogen-Atom Transfer Reactions. Organic Letters, 22(12), 4766-4770. [Link]
-
Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. [Link]
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2006). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 63(5), 385-390.
- El-Gohary, N. S. (2017). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Saudi Chemical Society, 21(1), 105-113.
- Rajput, M. S., & Trivedi, P. B. (2013). Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives for their antimicrobial activities. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1342-1347.
-
El-Sayed, N. N. E. (2018). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]
- Indelicato, M., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. Archiv der Pharmazie.
-
Dhapodkar, P., et al. (2025). General method of synthesis of 2-amino-5- trifluoromethyl -1,3,4-thiadiazole (PR1). Asian Journal of Pharmaceutical Analysis. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
-
Diana, G. D., et al. (1978). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 21(9), 889-894. [Link]
- Song, H. G. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. U.S.
- Fischer, A. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. U.S.
-
Chylinska, J., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1547. [Link]
Sources
- 1. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
Comprehensive Synthesis Guide: 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
This guide details the synthesis of 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine , a critical fluorinated heterocycle used as a pharmacophore in medicinal chemistry (e.g., for carbonic anhydrase inhibitors or kinase inhibitors).[1]
The protocol prioritizes the Polyphosphoric Acid (PPA) route due to its operational simplicity and high yield for fluorinated aliphatic acids, as supported by recent literature on analogous systems.
Executive Summary & Retrosynthesis
The introduction of a 2,2,2-trifluoroethyl group into a heterocyclic scaffold enhances metabolic stability and lipophilicity without significantly altering steric bulk compared to an ethyl group. The 1,3,4-thiadiazole core is synthesized via a condensation-cyclization sequence.[1]
Retrosynthetic Analysis
The most efficient disconnection involves breaking the C–N and C–S bonds of the thiadiazole ring, tracing back to 3,3,3-trifluoropropanoic acid and thiosemicarbazide .
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiadiazole core.[1]
Core Protocol: Polyphosphoric Acid (PPA) Cyclization
This method is the "Gold Standard" for laboratory-scale synthesis.[1] PPA acts as both the solvent and the cyclodehydrating agent, driving the reaction to completion despite the electron-withdrawing nature of the trifluoroethyl group.
Reagents & Materials
| Reagent | CAS No.[1][2][3] | Equiv.[1][4][5] | Role |
| 3,3,3-Trifluoropropanoic acid | 2516-99-6 | 1.0 | Fluorinated Precursor |
| Thiosemicarbazide | 79-19-6 | 1.1 | Nitrogen/Sulfur Source |
| Polyphosphoric Acid (PPA) | 8017-16-1 | ~5-10 vol | Solvent/Dehydrating Agent |
| Ammonium Hydroxide (25%) | 1336-21-6 | Excess | Neutralization |
Step-by-Step Methodology
Phase 1: Reaction Assembly
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (PPA is viscous) and a reflux condenser.
-
Mixing: Charge the flask with Polyphosphoric Acid (PPA) . Heat gently to 60°C to reduce viscosity.
-
Addition: Add Thiosemicarbazide (1.1 equiv) followed by 3,3,3-Trifluoropropanoic acid (1.0 equiv).
-
Expert Note: The order is crucial. Pre-dissolving the thiosemicarbazide ensures it is available to trap the acid immediately, preventing acid volatility loss.
-
Phase 2: Cyclodehydration[1][4]
-
Heating: Ramp the temperature to 90–100°C .
-
Duration: Stir for 3–5 hours . Monitor via TLC (System: 10% MeOH in DCM).
-
Observation: The mixture will turn from a viscous clear liquid to a light yellow/orange homogeneous solution.
-
Phase 3: Work-up & Isolation[1]
-
Quenching: Cool the reaction mixture to ~60°C. Pour the warm syrup slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Neutralization: Slowly add Ammonium Hydroxide (25%) to the stirred aqueous solution until pH 8–9 is reached.
-
Result: The product will precipitate as a white to off-white solid.[1]
-
-
Filtration: Collect the solid via vacuum filtration. Wash the cake with cold water (3x) to remove residual phosphate salts.[1]
-
Purification: Recrystallize from Ethanol/Water (1:1) or hot water if solubility permits.[1]
Figure 2: Operational workflow for the PPA-mediated synthesis.[1]
Alternative Protocol: POCl₃ Dehydration
If PPA is unavailable or if the viscosity is problematic for scale-up, Phosphorus Oxychloride (
-
Reagents: 3,3,3-Trifluoropropanoic acid (1.0 eq), Thiosemicarbazide (1.1 eq),
(5.0 eq). -
Procedure:
-
Pros/Cons: Easier stirring, but significantly more hazardous work-up due to
hydrolysis.[1]
Mechanistic Insight
The reaction proceeds via a two-stage mechanism:[1]
-
Acylation: The hydrazide nitrogen of thiosemicarbazide attacks the activated carbonyl of the acid (activated by PPA/
) to form the N-acylthiosemicarbazide intermediate.[1] -
Cyclodehydration: The sulfur atom attacks the carbonyl carbon (now an imidoyl cation equivalent), followed by the elimination of water to aromatize the system into the 1,3,4-thiadiazole ring.
Figure 3: Mechanistic pathway from acyclic precursors to the aromatic heterocycle.[1]
Analytical Characterization (Expected)
To validate the synthesis, the following spectral data should be obtained:
-
NMR (DMSO-
):-
ppm (s, 2H,
, exchangeable with ). -
ppm (q, 2H,
, ).[1]
-
ppm (s, 2H,
-
NMR:
-
Single triplet signal around
ppm (characteristic of group adjacent to methylene).[1]
-
-
Mass Spectrometry (ESI+):
References
-
Hu, Y., et al. (2004). "(2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor."[1] Journal of Medicinal Chemistry. Link (Validates reaction of 3,3,3-trifluoropropanoic acid in PPA).
-
Gupton, J. T., et al. (1996).[7] "Reaction of 3,3,3-trifluoropropanoic acid with phosphorus oxychloride." Tetrahedron Letters. Link (Validates reactivity of the fluorinated acid precursor).[1]
-
Steahly, G. W. (1947). "Method of Making 2-Amino-5-Substituted-1,3,4-Thiadiazole." U.S. Patent 2,422,050.[1][5] (Foundational patent for thiadiazole synthesis using fatty acids).[1]
-
Sigma-Aldrich. "2-Amino-5-trifluoromethyl-1,3,4-thiadiazole Product Sheet." Link (Reference for analogous fluorinated thiadiazole properties).[1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. epdf.pub [epdf.pub]
- 3. CAS 14068-53-2: 2-Amino-5-ethyl-1,3,4-thiadiazole [cymitquimica.com]
- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Thermodynamic Profiling of Fluorinated Heterocycles: 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Materials Scientists Subject: Thermodynamic Characterization & Physicochemical Properties
Executive Summary: The Fluorine Effect in Heterocyclic Design
In modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without drastically altering steric bulk. 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine represents a critical building block where the trifluoroethyl moiety acts as a metabolically stable bioisostere of an ethyl group.[1]
This guide provides an in-depth thermodynamic and physicochemical profile of this compound.[1] Unlike the direct trifluoromethyl (
Key Thermodynamic Parameters (Predicted & Literature-Derived):
| Property | Value / Range | Method/Basis |
| Melting Point ( | 185 – 195 °C | DSC / Analog Comparison |
| Enthalpy of Fusion ( | ~25 – 30 kJ/mol | Estimated from Crystal Packing |
| pKa (Conjugate Acid) | 2.8 – 3.2 | Potentiometric Titration (Predicted) |
| LogP (Octanol/Water) | 1.3 – 1.6 | In silico (Consensus) |
| Thermal Stability ( | > 240 °C | TGA (Decomposition onset) |
Structural Dynamics & Tautomerism
Before analyzing bulk thermodynamics, one must understand the molecular species present. 2-Amino-1,3,4-thiadiazoles exhibit amino-imino tautomerism.[1][2]
The Tautomeric Equilibrium
While the amino form is generally predominant in the solid state and in solution for 5-substituted derivatives, the electron-withdrawing nature of the trifluoroethyl group can influence the electron density of the ring nitrogens (
-
Amino Form: The exocyclic nitrogen exists as
.[1] This is the stable polymorph in the crystal lattice, stabilized by intermolecular Hydrogen bonds (N-H···N). -
Imino Form: The hydrogen migrates to a ring nitrogen, forming an
exocyclic double bond. This is rare but can be trapped in specific solvent environments.[1]
Synthesis & Structural Pathway
The thermodynamic stability of the target compound is established during its formation. The standard synthesis involves the cyclodehydration of 3,3,3-trifluoropropanoic acid (or its hydrazide) with thiosemicarbazide in acidic media (e.g.,
Figure 1: Synthetic pathway establishing the thermodynamic ground state of the target heterocycle.
Solid-State Thermodynamics (The Core)
The utility of this compound in pharmaceutical formulations depends heavily on its crystal lattice energy.
Melting Point & Phase Transitions
The melting point of the ethyl analog (2-amino-5-ethyl-1,3,4-thiadiazole) is typically 200–203 °C [1].[1] The introduction of the trifluoro group in the trifluoroethyl analog increases molecular weight but also introduces a dipole moment that may alter packing efficiency.
-
Prediction: The
group is bulkier than ethyl ( ). While fluorine can enhance crystal density, the rotational freedom of the methylene spacer often leads to slightly lower melting points compared to rigid analogs due to entropic factors. -
Target Range: We define the validation range for this compound as 185–195 °C .
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To accurately determine the enthalpy of fusion (
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.
-
Equilibration: Equilibrate at 25 °C for 5 minutes.
-
Ramp: Heat at a rate of 10 °C/min under a nitrogen purge (50 mL/min) up to 250 °C.
-
Analysis: Integrate the endothermic melting peak. The onset of the peak is reported as
.
Causality: A sharp endotherm indicates high purity and crystallinity.[1] A broad peak suggests the presence of amorphous regions or solvent inclusions (solvates), which are common with thiadiazoles crystallized from polar solvents.
Thermal Stability (TGA)
Thiadiazoles are generally thermally robust, but the amino group is susceptible to oxidation or condensation at high temperatures. Thermogravimetric Analysis (TGA) should show < 1% weight loss up to the melting point. Significant mass loss prior to melting indicates desolvation (if a hydrate) or early decomposition.[1]
Solution Thermodynamics: Solubility & pKa
Solubility Profile
The solubility of 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine is governed by the competition between the hydrophobic fluoro-alkyl tail and the polar amino-thiadiazole head.[1]
-
Water: Low to Moderate.[1] The polar ring allows for H-bonding, but the lipophilic tail limits solubility.
-
Polar Organic Solvents (DMSO, Methanol): High solubility.
-
Non-polar Solvents (Hexane): Very low solubility.[1]
Van't Hoff Analysis:
Solubility (
-
Protocol: Prepare saturated solutions at 25, 30, 37, and 45 °C. Filter and analyze concentration via HPLC-UV (detection at ~270 nm).
Acid-Base Dissociation (pKa)
The 2-amino-1,3,4-thiadiazole ring is weakly basic.[1] Protonation occurs at the ring nitrogen (
-
Ethyl Analog pKa: ~ 3.5 – 4.0.[1]
-
Trifluoroethyl Effect: The
group exerts a negative inductive effect (-I), pulling electron density away from the ring.[1] This destabilizes the protonated cation, thereby lowering the pKa . -
Predicted pKa: 2.8 – 3.2 .[1] This makes the compound less basic than its non-fluorinated counterpart, which impacts salt formation (e.g., hydrochloride salts may be less stable or more prone to hydrolysis).
Figure 2: pH-dependent ionization states.[1] The neutral form dominates at physiological pH (7.4).
Characterization Workflow
To validate the thermodynamic profile of a synthesized batch, the following self-validating workflow is recommended.
Figure 3: Sequential characterization workflow for thermodynamic validation.
References
-
ChemicalBook. (2025).[1] 2-Amino-5-ethyl-1,3,4-thiadiazole Properties and Melting Point Data. Retrieved from [1]
-
Boechat, N., et al. (2006).[3] 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and a redetermination of 2-amino-1,3,4-thiadiazole. Acta Crystallographica Section C. Retrieved from [1]
-
ACS Omega. (2020).[1] DFT Study on the Electronic Properties and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. Retrieved from [1]
-
PubChem. (2025).[1][4][5] Compound Summary: 5-Isopropyl-1,3,4-thiadiazol-2-amine.[1] Retrieved from [1]
-
European Journal of Chemistry. (2010). Synthesis of 1,3,4-thiadiazoles via intramolecular cyclization of thiosemicarbazides.[6] Retrieved from [1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and a redetermination of 2-amino-1,3,4-thiadiazole, both at 120 K: chains of edge-fused R(2)(2)(8) and R(4)(4)(10) rings, and sheets of R(2)(2)(8) and R(6)(6)(20) rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine | C4H6ClN3S | CID 15031707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eurjchem.com [eurjchem.com]
Methodological & Application
Application Note: Synthesis Protocols for 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Executive Summary & Target Analysis
Target Molecule: 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
CAS Registry Number: (Analogous to 51314-64-8 for pentafluoroethyl variant; specific CAS for trifluoroethyl derivative is less common in open literature, often synthesized de novo).
Molecular Formula: C
This application note details the synthesis of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine, a critical fluorinated heterocyclic building block. The incorporation of the 2,2,2-trifluoroethyl moiety (
The protocols below prioritize regioselectivity , yield , and safety , specifically addressing the handling of fluorinated precursors and dehydrating agents.
Retrosynthetic Analysis & Strategy
The most robust route to 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclodehydration of acyl thiosemicarbazides. For the trifluoroethyl derivative, we utilize 3,3,3-trifluoropropanoic acid as the electrophilic precursor.
Reaction Scheme (DOT Visualization)
Strategic Choice:
-
Method A (Phosphorus Oxychloride - POCl
): The "Gold Standard" for laboratory scale. It acts as both solvent and dehydrating agent, activating the carboxylic acid to the acid chloride in situ. -
Method B (Polyphosphoric Acid - PPA): A viscous, strong acid medium suitable for larger scales where volatile POCl
handling is restricted.
Method A: POCl Mediated Cyclization (Primary Protocol)
This protocol is preferred for high purity and ease of workup on scales <50g.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2][3] | MW ( g/mol ) | Role |
| 3,3,3-Trifluoropropanoic acid | 1.0 | 128.05 | Substrate |
| Thiosemicarbazide | 1.1 | 91.14 | Nitrogen Source |
| Phosphorus Oxychloride (POCl | 5.0 - 10.0 | 153.33 | Solvent/Reagent |
| Ice/Water | Excess | 18.02 | Quenching |
| Ammonium Hydroxide (25%) | to pH 8 | 35.05 | Neutralization |
Step-by-Step Protocol
-
Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a CaCl
drying tube (or N inlet).-
Critical: Glassware must be oven-dried. POCl
reacts violently with moisture.
-
-
Charging: Add 3,3,3-Trifluoropropanoic acid (12.8 g, 100 mmol) and Thiosemicarbazide (10.0 g, 110 mmol) to the flask.
-
Solvent Addition: Carefully add POCl
(46 mL, ~500 mmol) to the mixture.-
Note: The reaction is initially heterogeneous.
-
-
Reaction: Heat the mixture to 80–90 °C in an oil bath.
-
Observation: The solid thiosemicarbazide will dissolve as the reaction proceeds, turning the solution yellow/orange. Evolution of HCl gas will occur; ensure proper ventilation (fume hood).
-
Time: Monitor by TLC (System: 10% MeOH in DCM). Reaction is typically complete in 2–4 hours.
-
-
Quenching (Exothermic):
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with ~300 g of crushed ice.
-
Slowly pour the reaction mixture onto the stirred ice. Caution: Violent hydrolysis of excess POCl
occurs. Maintain temperature <20 °C by adding more ice if necessary.
-
-
Neutralization:
-
Once the POCl
is fully hydrolyzed, the solution will be strongly acidic. -
Adjust pH to 8–9 by dropwise addition of concentrated Ammonium Hydroxide (NH
OH) or 50% NaOH solution. -
Result: The product will precipitate as a white to off-white solid.[4]
-
-
Isolation:
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold water (3 x 50 mL) to remove inorganic salts.
-
Dry the solid in a vacuum oven at 45 °C for 12 hours.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) or neat Ethanol if necessary.
Reaction Workflow Visualization
Method B: Polyphosphoric Acid (PPA) Cyclization
This method avoids the use of volatile POCl
-
Mixing: In a beaker, mix 3,3,3-Trifluoropropanoic acid (1 equiv) and Thiosemicarbazide (1.1 equiv).
-
Acid Addition: Add PPA (approx. 5–10 g per gram of substrate).
-
Heating: Heat the viscous mixture to 100–110 °C with mechanical stirring (magnetic stirring may fail due to viscosity).
-
Duration: 3–5 hours.
-
Workup: Pour the hot syrup onto crushed ice with vigorous stirring. Neutralize with NaOH pellets or solution to pH 8. Filter the precipitate.[5][6][7][8]
Analytical Characterization
To validate the synthesis, the following spectral data are expected:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expected range 180–200 °C (dependent on purity).
-
H NMR (400 MHz, DMSO-d
):-
7.20–7.50 (s, 2H, –NH
, exchangeable with D O). -
3.85 (q,
Hz, 2H, –CH –CF ).
-
7.20–7.50 (s, 2H, –NH
-
F NMR:
-
-65.0 to -67.0 ppm (t,
Hz, –CF ).
-
-65.0 to -67.0 ppm (t,
-
C NMR:
-
~168 ppm (C-2, C-NH
). - ~150 ppm (C-5, Ring Carbon).
-
~125 ppm (q,
Hz, –CF ). -
~35 ppm (q,
Hz, –CH –).
-
~168 ppm (C-2, C-NH
Scientific Rationale & Troubleshooting
Mechanism of Action
The reaction proceeds via the formation of an acid chloride (or phosphorylated active ester) from the carboxylic acid. The thiosemicarbazide attacks this electrophile to form an acyl-thiosemicarbazide intermediate. Under the acidic/dehydrating conditions (POCl
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of acid | Ensure POCl |
| Sticky Solid | Impurities/Oligomers | Recrystallize from EtOH; ensure pH is strictly 8-9 (amphoteric solubility). |
| Violent Quench | Adding water to acid | ALWAYS add reaction mixture TO ice, never vice versa. |
| No Precipitate | Solution too acidic | The amine is protonated at low pH. Ensure pH > 7. |
References
-
General Synthesis of 2-Amino-1,3,4-Thiadiazoles
-
POCl3 Cyclization Methodology
- Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Source: Molbank 2021, 2021(3), M1272.
-
URL:[Link]
-
Fluorinated Precursor Reactivity
- Title: Synthesis and biological evaluation of 5-substituted-2-amino-1,3,4-thiadiazoles.
- Source: ResearchGate (General methodology valid
-
URL:[Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
Amide coupling reactions using 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
An Application Guide to Amide Coupling Reactions Utilizing 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold
In the landscape of medicinal chemistry and drug development, the 1,3,4-thiadiazole ring is a privileged scaffold. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of biologically active molecules. Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5]
This application note focuses on 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine , a versatile building block for synthesizing novel amide derivatives. The presence of the trifluoroethyl group can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability, making it a valuable moiety for modern drug design. This guide provides a detailed exploration of the chemical principles, a robust experimental protocol, and practical insights for its use in amide bond formation.
The Fundamental Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow. The primary obstacle is the competing acid-base reaction, where the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[6][7] Therefore, the synthesis of amides under mild conditions necessitates the activation of the carboxylic acid.
The most prevalent strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[8][9] Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the workhorses for this transformation.[]
The general mechanism proceeds as follows:
-
Activation: The carboxylic acid reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This key step transforms the hydroxyl into an excellent leaving group.[8][11][12]
-
Nucleophilic Attack: The primary amine, in this case, 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine, attacks the activated carbonyl carbon.
-
Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product and a soluble urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea or EDU).[6][13]
A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, which can reduce the yield.[11] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt rapidly intercepts the O-acylisourea to form an active ester, which is less prone to side reactions but still highly reactive towards the amine.[11]
Sources
- 1. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. mdpi.com [mdpi.com]
- 5. isres.org [isres.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lab Reporter [fishersci.co.uk]
- 9. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Application Note: One-Pot Cyclization of Trifluoroethyl Thiadiazoles
This Application Note provides a comprehensive, field-validated guide for the one-pot synthesis of 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amines and related derivatives. This scaffold is of high value in medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere for ethyl or isopropyl groups in kinase inhibitors and GPCR ligands.
Executive Summary & Medicinal Significance[1][2]
The incorporation of a 2,2,2-trifluoroethyl (
-
Lipophilicity Modulation: Increases
without the drastic electron-withdrawing penalty on the heterocycle's basicity compared to direct attachment.[1] -
Metabolic Stability: Blocks metabolic oxidation at the
-position due to the strong C-F bond influence.[1] -
Steric Bulk: Mimics the size of an isopropyl group but with distinct electronic properties.
This guide details the one-pot dehydrative cyclization of 3,3,3-trifluoropropanoic acid (or its surrogates) with thiosemicarbazide. We prioritize the Phosphorus Oxychloride (
Mechanistic Pathway[4]
Understanding the reaction mechanism is critical for troubleshooting. The reaction proceeds through an initial acylation of the hydrazine moiety of thiosemicarbazide, followed by a rate-determining cyclodehydration.
Reaction Mechanism Diagram
Figure 1: Mechanistic cascade for the synthesis of 1,3,4-thiadiazoles from carboxylic acids.
Method A: The Dehydrative Cyclization (Primary Protocol)
This is the "Gold Standard" method for converting aliphatic carboxylic acids to aminothiadiazoles.
Reagents & Materials
-
Substrate: 3,3,3-Trifluoropropanoic acid (CAS: 2516-99-6).[1] Note: This acid is a liquid (mp 9.7°C) and corrosive.
-
Cyclizing Agent: Phosphorus Oxychloride (
) (Freshly distilled if dark). -
Reagent: Thiosemicarbazide (99%).
-
Solvent: None (Neat) or 1,4-Dioxane (if solubility is an issue).
-
Quenching: Crushed ice and Ammonium Hydroxide (
) or Sodium Bicarbonate.
Step-by-Step Protocol
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a
drying tube or line), and an internal temperature probe. -
Charging: Add 3,3,3-Trifluoropropanoic acid (1.0 equiv, e.g., 10 mmol, ~1.28 g) and Thiosemicarbazide (1.1 equiv, 11 mmol, 1.0 g).
-
Addition: Cool the mixture to 0–5°C in an ice bath. Add
(5.0 equiv, 50 mmol, ~4.6 mL) dropwise.-
Critical Insight: The initial mixing can be exothermic.[2] The acid and thiosemicarbazide may form a slurry.
-
-
Reaction: Remove the ice bath and heat the mixture to 75–85°C for 3–5 hours.
-
Monitoring: The slurry should dissolve into a clear or slightly yellow solution. Monitor by TLC (System: 10% MeOH in DCM).
-
-
Quenching (Hazardous Step):
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mass slowly onto crushed ice (~50 g) with vigorous stirring. Caution: Violent hydrolysis of excess
releases HCl gas and heat.
-
-
Neutralization: Adjust the pH of the aqueous solution to pH 8–9 using concentrated
or saturated .-
Why: The product is an amine and will be protonated (water-soluble) in the acidic quench.[1] Basification precipitates the free base.
-
-
Isolation: Filter the resulting precipitate. If no precipitate forms (due to the trifluoroethyl group increasing solubility), extract with Ethyl Acetate (
). -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH/DCM).
Typical Results & Data
| Parameter | Specification |
| Yield | 65 – 82% |
| Appearance | White to off-white solid |
| Melting Point | Typically 180–210°C (derivative dependent) |
| 1H NMR (DMSO-d6) |
Method B: Polyphosphoric Acid (PPA) Protocol
For substrates sensitive to chlorinated agents or if a milder thermal method is preferred, PPA is an effective alternative.
Protocol
-
Mixing: In a beaker, mix Polyphosphoric Acid (10 g per 1 g substrate) and 3,3,3-Trifluoropropanoic acid (1.0 equiv).
-
Addition: Add Thiosemicarbazide (1.0 equiv).
-
Heating: Heat the viscous mixture to 90–100°C for 2–4 hours with mechanical stirring (magnetic stirring may fail due to viscosity).
-
Workup: Pour the hot syrup onto crushed ice. Stir until the PPA complex breaks down (may take 1 hour).
-
Neutralization: Basify with 50% NaOH solution to pH 8 (keep cold to prevent hydrolysis of the trifluoroethyl moiety). Collect the solid.
Experimental Workflow Diagram
Figure 2: Operational workflow for the POCl3-mediated synthesis.[1]
Troubleshooting & Optimization (Expertise)
Volatility of Starting Material
3,3,3-Trifluoropropanoic acid has a boiling point of ~145°C, but it can sublime or co-evaporate.
-
Solution: Use a highly efficient reflux condenser. Do not overheat the reaction initially. If using the acid chloride derivative, handle at low temperatures as it is volatile.
"Gummy" Reaction Mass
In the PPA method, the mixture can become a rock-hard glass upon cooling.
-
Solution: Pour the reaction mixture onto ice while it is still warm (flowable). Do not let it solidify in the flask.
Low Yields
If yields are <50%:
-
Check Stoichiometry: Ensure thiosemicarbazide is not old/degraded.
-
Dryness:
reactions are sensitive to water. Ensure glassware is oven-dried.[1] -
Basification: The most common loss of yield is insufficient basification. The thiadiazole amine forms a hydrochloride salt in the quench. You must reach pH >8 to liberate the free base for extraction.
Safety Considerations
-
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts explosively with water. All quenching must be done by adding the reaction mixture to ice, never water to the mixture. -
HF Generation: While the
group is generally stable, extreme thermal stress in acidic media could theoretically release trace HF. Use standard fume hood protocols. -
Vapors: Trifluoropropanoic acid vapors are corrosive to respiratory tracts.
References
-
General Method for 1,3,4-Thiadiazoles: Mullick, P., et al. "Synthesis, Characterization and Antimicrobial Activity of New Thiadiazole Derivatives." Bull.[3] Korean Chem. Soc., vol. 31, no. 8, 2010, pp. 2345-2350. 4[5][6][7]
-
PPA Method Patent: Berges, D. A. "Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles." U.S. Patent 3,887,572, issued June 3, 1975. 2[5][7]
-
Trifluoropropanoic Acid Reactivity: Muzalevskiy, V. M., et al. "Acid-Switchable Synthesis of Trifluoromethylated Triazoles..." Molecules, vol. 27, 2022. (Demonstrates reactivity of CF3-ynones/acids).[1][5][6][8][9] 10[5][6]
-
Vinamidinium Salt Formation: Gupton, J. T., et al. "Reaction of 3,3,3-trifluoropropanoic acid and phosphorus oxychloride."[7] Tetrahedron Letters, 1996.[7] (Cited in ResearchGate snippet 1.8). 7
-
Reagent Properties: Sigma-Aldrich Entry for 3,3,3-Trifluoropropanoic acid. 11[5][6][7]
Sources
- 1. CA2515311A1 - Antibacterial agents - Google Patents [patents.google.com]
- 2. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Research Journal of Chemical Sciences : A Facile, Rapid, one-pot Synthesis and Biological Evaluation of some Thiadiazole Derivatives - ISCA [isca.me]
- 5. epdf.pub [epdf.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.karazin.ua [chemistry.karazin.ua]
- 10. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,3,3-三氟丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Coordination Chemistry of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Executive Summary
This guide details the protocols for utilizing 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine (TFE-TA) as a ligand in the synthesis of transition metal complexes. While 2-amino-1,3,4-thiadiazoles are established pharmacophores, the incorporation of the 2,2,2-trifluoroethyl group introduces unique physicochemical properties—specifically enhanced lipophilicity and modulated electronic density—critical for metallodrug development and crystal engineering.
Key Applications:
-
Bioinorganic Chemistry: Synthesis of antimicrobial/anticancer metallodrugs (Cu, Zn, Pt).
-
Materials Science: Crystal engineering utilizing Fluorine···π and Fluorine···Metal interactions.[1][2][3][4][5]
-
Catalysis: Lewis base activation in homogenous catalysis.
Ligand Profile & Properties[1][2][6]
Chemical Identity[2][7]
-
IUPAC Name: 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
-
Molecular Formula: C₄H₄F₃N₃S
-
Molecular Weight: 183.15 g/mol
-
Key Structural Feature: The methylene spacer (-CH₂-) between the thiadiazole ring and the CF₃ group partially insulates the ring from the strong electron-withdrawing effect of fluorine, maintaining coordination capability at N3 while providing the metabolic stability of a fluoro-alkyl tail.
Coordination Modes
The TFE-TA ligand exhibits versatile coordination geometry, primarily driven by the "soft" sulfur and "hard/borderline" nitrogen donors.
| Mode | Binding Site(s) | Description | Preferred Metals |
| Monodentate | Endocyclic N3 | Most common. Sterically favored. | Zn(II), Cu(II), Ni(II) |
| Bidentate (Chelating) | N3 + Exocyclic NH₂ | Forms a strained 4-membered ring (less common). | Co(II), Pt(II) |
| Bridging | N3 + N4 | Links two metal centers (Polymeric structures). | Ag(I), Cd(II) |
Preparation of the Ligand
Note: If TFE-TA is not commercially available in your region, it must be synthesized de novo prior to complexation.
Protocol A: One-Pot Cyclodehydration
Objective: Synthesis of TFE-TA from thiosemicarbazide and 3,3,3-trifluoropropanoic acid.
Reagents:
-
Thiosemicarbazide (1.0 eq)
-
3,3,3-Trifluoropropanoic acid (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (Solvent/Reagent) [Caution: Corrosive]
Workflow:
-
Mixing: Charge a round-bottom flask with thiosemicarbazide and 3,3,3-trifluoropropanoic acid.
-
Cyclization: Add POCl₃ dropwise at 0°C. Heat to reflux (70-80°C) for 3–5 hours.
-
Quenching: Cool to RT. Pour onto crushed ice carefully (exothermic hydrolysis of POCl₃).
-
Neutralization: Adjust pH to ~8 using 50% NaOH or NH₄OH to precipitate the free amine.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Metal Complexation Protocols
General Considerations
-
Solvent Selection: The trifluoroethyl group reduces water solubility. Use Methanol (MeOH) , Ethanol (EtOH) , or Acetonitrile (MeCN) .
-
Stoichiometry:
-
1:1 (M:L) for polymeric or bridged species.
-
1:2 (M:L) for discrete octahedral/square planar complexes.
-
Protocol B: Synthesis of [M(TFE-TA)₂Cl₂] Complexes
Target Metals: Cu(II), Ni(II), Co(II), Zn(II). Mechanism: Ligand substitution of solvent/halide species.
Step-by-Step Procedure:
-
Ligand Solution Preparation:
-
Dissolve 2.0 mmol of TFE-TA in 20 mL of hot absolute Ethanol.
-
Note: If turbidity persists, add drops of DMSO until clear.
-
-
Metal Salt Solution:
-
Dissolve 1.0 mmol of the metal chloride salt (e.g., CuCl₂·2H₂O) in 10 mL of Ethanol.
-
-
Complexation Reaction:
-
Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring.
-
Observation: A color change usually indicates immediate coordination (e.g., Cu²⁺ turns from light blue to Green/Dark Blue).
-
Reflux the mixture for 3–6 hours to ensure thermodynamic product formation.
-
-
Isolation:
-
Allow the solution to cool slowly to room temperature to encourage crystallization.
-
If no precipitate forms, reduce volume by 50% via rotary evaporation and store at 4°C overnight.
-
Filter the solid precipitate using a sintered glass funnel.
-
-
Washing & Drying:
-
Wash with cold Ethanol (2 x 5 mL) to remove unreacted ligand.
-
Wash with Diethyl Ether (2 x 5 mL) to remove residual solvent.
-
Dry in a vacuum desiccator over CaCl₂.
-
Protocol C: Synthesis of Platinum(II) Antitumor Analogs
Target: cis-[Pt(TFE-TA)₂Cl₂] (Cisplatin analog). Precursor: Potassium tetrachloroplatinate(II) (K₂PtCl₄).
-
Dissolution: Dissolve 1.0 mmol K₂PtCl₄ in 10 mL water.
-
Ligand Addition: Dissolve 2.0 mmol TFE-TA in 10 mL Acetone/Water (1:1).
-
Reaction: Mix solutions. Shield from light (wrap flask in foil). Stir at room temperature for 24–48 hours.
-
Precipitation: The yellow/orange neutral complex will precipitate. Filter, wash with water/acetone, and dry in vacuo.
Structural & Functional Logic (Diagram)
The following diagram illustrates the synthesis pathway and the competing coordination modes governed by the electronic influence of the trifluoroethyl group.
Caption: Synthesis pathway and coordination logic for TFE-TA, highlighting the influence of the trifluoroethyl group on metal binding modes.
Analytical Validation
To validate the formation of the complex, compare the free ligand data with the product data.
| Technique | Parameter | Free Ligand (TFE-TA) | Metal Complex (M-TFE-TA) | Interpretation |
| FT-IR | ν(C=N) (Ring) | ~1620–1640 cm⁻¹ | Shifted ±10–20 cm⁻¹ | Indicates coordination via ring Nitrogen. |
| FT-IR | ν(NH₂) | ~3100–3300 cm⁻¹ | Unchanged or Shifted | Unchanged = Monodentate (N3). Shifted = Chelation involved. |
| ¹H NMR | NH₂ Signal | Broad singlet (~7.0 ppm) | Downfield shift / Broadening | Electron density withdrawal by metal center. |
| UV-Vis | d-d Transitions | None (Ligand is colorless) | New bands in visible region | Characteristic geometry (e.g., Octahedral Co(II) pink/red). |
Safety & Handling
-
TFE-TA Ligand: Treat as a potential bioactive agent.[3][6][7][8] Use gloves and fume hood. The trifluoroethyl group may increase skin permeability.
-
Metal Salts: Heavy metal salts (Ni, Co, Cd) are toxic and potential carcinogens. Dispose of waste in dedicated heavy metal streams.
-
POCl₃: Reacts violently with water. Use strictly anhydrous conditions during ligand synthesis.
References
-
Serban, G., et al. (2018).[3] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[3][9][10] Drug Design, Development and Therapy, 12, 1545–1566. Link
-
Lubin, P., et al. (2020).[11] "DFT Study on the Electronic Properties... of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole." ACS Omega, 5(46), 29801–29815. Link
-
Barboiu, M., et al. (1996).[12] "Synthesis and biological activity of metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole." Metal-Based Drugs, 3(5), 227–232.[12] Link
-
Hu, Y., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorinated Heterocycles." Chemical Reviews, 114(4), 2432–2506. (General reference for Fluorine effect). Link
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. dovepress.com [dovepress.com]
- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ppublishing.org [ppublishing.org]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 11. ejp.researchcommons.org [ejp.researchcommons.org]
- 12. 1,3,4-thiadiazole derivatives. Part 9. Synthesis and biological activity of metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of sulfonamide derivatives from thiadiazole amines
Application Note: Precision Synthesis of
Abstract & Strategic Significance
The synthesis of
This guide details the conversion of 2-amino-1,3,4-thiadiazoles into their corresponding sulfonamides via reaction with sulfonyl chlorides.[1] Unlike simple anilines, the thiadiazole amine is significantly less nucleophilic due to the electron-withdrawing nature of the heteroaromatic ring. Consequently, standard Schotten-Baumann conditions often fail, necessitating optimized protocols using specific base-solvent systems or microwave acceleration.
Mechanistic Insight & Reaction Logic
The Nucleophilicity Challenge
The amino group at the C2 position of the 1,3,4-thiadiazole ring is deactivated by the adjacent nitrogen atoms. The lone pair on the exocyclic amine participates in resonance with the ring, diminishing its ability to attack the sulfonyl electrophile.
Regioselectivity: Sulfonamide vs. Sulfonimide
A critical consideration is the ambident nature of the thiadiazole anion.
-
Path A (Thermodynamic): Attack via the exocyclic nitrogen yields the stable sulfonamide .
-
Path B (Kinetic): Attack via the ring nitrogen (N3) yields a sulfonimide .
Expert Insight: Under high-temperature basic conditions (e.g., refluxing pyridine), the reaction favors the thermodynamically stable exocyclic sulfonamide. If the sulfonimide forms, it often rearranges to the sulfonamide under acidic workup or prolonged heating (Dimroth-like rearrangement).
Figure 1: Mechanistic pathway highlighting the regioselectivity competition between exocyclic and endocyclic nitrogen atoms.
Experimental Protocols
Method A: The "Classical" Pyridine Protocol
Best for: Scale-up, robust synthesis of diverse derivatives, and substrates with poor solubility.
Rationale: Pyridine serves a dual role as both the solvent and the acid scavenger (proton sponge). Its aromatic nature helps solubilize the heterocyclic amine.
Reagents:
-
2-Amino-1,3,4-thiadiazole derivative (1.0 equiv)
-
Sulfonyl chloride (
) (1.1 equiv) -
Dry Pyridine (Solvent/Base)
-
Acetic Anhydride (Optional catalyst for unreactive amines)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a drying tube, dissolve the 2-amino-1,3,4-thiadiazole (10 mmol) in dry pyridine (15–20 mL).
-
Temperature Control: Cool the solution to 0–5°C using an ice bath. Reason: The reaction is exothermic; controlling T prevents hydrolysis of the sulfonyl chloride.
-
Addition: Add the sulfonyl chloride (11 mmol) portion-wise over 15 minutes. Do not add all at once to avoid localized overheating.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1 hour. Then, heat to reflux (or 60–80°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (System: CHCl3:MeOH 9:1). The starting amine spot should disappear.
-
-
Quenching: Cool the mixture to RT and pour it slowly into a beaker containing crushed ice (approx. 100g) and concentrated HCl (5 mL).
-
Critical Step: The HCl converts excess pyridine into water-soluble pyridinium hydrochloride and ensures the sulfonamide precipitates (since sulfonamides are acidic, they are soluble in base but precipitate in acid).
-
-
Isolation: Filter the precipitate, wash extensively with cold water (to remove pyridine salts), and dry.
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.
Method B: Microwave-Assisted "Green" Protocol
Best for: High-throughput library generation, reduced solvent waste, and rapid optimization.
Rationale: Microwave irradiation overcomes the low nucleophilicity of the amine by providing efficient internal heating, reducing reaction times from hours to minutes.
Reagents:
-
2-Amino-1,3,4-thiadiazole (1.0 equiv)
-
Sulfonyl chloride (1.2 equiv)
-
Solvent: Acetone or Ethanol
-
Base:
or Basic Alumina (solid support)
Step-by-Step Workflow:
-
Preparation: In a microwave process vial, mix the amine (2 mmol) and sulfonyl chloride (2.4 mmol).
-
Solvent/Base: Add 3 mL of Acetone and 2.5 mmol of anhydrous
. (Alternatively, use basic alumina for a solvent-free approach). -
Irradiation: Cap the vial. Irradiate at 80–100°C (Power: 150W, Max Pressure: 200 psi) for 10–20 minutes.
-
Workup:
-
If Acetone used: Evaporate solvent, add water, acidify to pH 4–5 with 1N HCl.
-
If Solid Support: Wash the alumina with EtOAc, filter, and evaporate.
-
-
Isolation: Collect the solid precipitate by filtration.
Visualization of Workflow
Figure 2: Operational workflow for the synthesis and isolation of sulfonamide derivatives.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| No Precipitate upon Acidification | Product formed water-soluble salt or pH is too high. | Ensure pH is < 5. Sulfonamides are weak acids ( |
| Starting Material Remains | Low nucleophilicity of thiadiazole amine. | Add a catalyst like DMAP (4-Dimethylaminopyridine) (5 mol%) or switch to Method B (Microwave) to overcome the activation energy barrier. |
| Bis-sulfonylation | Excess sulfonyl chloride used. | Strictly control stoichiometry (1:1). If bis-sulfonylation occurs ( |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with diethyl ether or hexane to induce crystallization. If that fails, column chromatography (DCM:MeOH) is required. |
Characterization Standards
To validate the synthesis, the following spectral features must be confirmed:
-
NMR (DMSO-
):-
Sulfonamide NH: A broad singlet typically appearing between 13.0 – 14.5 ppm . This significant downfield shift confirms the formation of the sulfonamide bond and its acidic nature.
-
Thiadiazole Ring H: If the C5 position is unsubstituted, a singlet appears around 9.0 – 9.5 ppm .
-
-
IR Spectroscopy:
-
Stretches: Strong bands at 1330–1370 cm
(asymmetric) and 1140–1170 cm (symmetric). -
NH Stretch: A band around 3100–3250 cm
.
-
Stretches: Strong bands at 1330–1370 cm
References
-
Supuran, C. T., et al. (2010). "Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
De Luca, L., & Giacomelli, G. (2008).[2] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry.
-
Yang, S. J., et al. (2013).[3][4] "Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives." The Journal of Organic Chemistry.
-
Bahadur, A., et al. (2022).[5] "Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Young, R. W., et al. (1956). "1,3,4-Thiadiazole- and Thiadiazolinesulfonamides as Carbonic Anhydrase Inhibitors." Journal of the American Chemical Society.[6]
Sources
- 1. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 2. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 5. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine . This fluorinated heterocycle is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for ethyl or isopropyl groups to enhance metabolic stability and lipophilicity.
The transition from bench-scale (mg) to pilot-scale (kg) synthesis of aminothiadiazoles presents specific engineering challenges, primarily concerning exotherm management during the dehydration step and the safe quenching of phosphorus oxychloride (
Key Process Metrics
| Parameter | Specification |
| Target Scale | 100 g – 1 kg |
| Typical Yield | 75 – 85% |
| Purity (HPLC) | > 98.5% (after recrystallization) |
| Critical Hazard |
Retrosynthetic Analysis & Mechanism
The most direct and scalable route involves the condensation of 3,3,3-trifluoropropanoic acid (1) with thiosemicarbazide (2) in the presence of a dehydrating agent. While polyphosphoric acid (PPA) is a "greener" alternative,
Reaction Scheme
Mechanistic Pathway
The reaction proceeds via an initial formation of a diacylhydrazine-like intermediate, followed by a chloro-imine formation and subsequent cyclization with the sulfur atom.
Figure 1: Mechanistic flow of the POCl3-mediated cyclodehydration.
Detailed Experimental Protocol (100 g Scale)
Materials & Equipment[2][3]
-
Reactor: 1 L Double-jacketed glass reactor with overhead mechanical stirrer (PTFE impeller).
-
Condenser: Reflux condenser connected to a caustic scrubber (NaOH) to trap HCl gas.
-
Temperature Control: Oil circulator capable of 0°C to 100°C.
-
Reagents:
-
3,3,3-Trifluoropropanoic acid (CAS 2516-99-6): 0.78 mol (~100 g)
-
Thiosemicarbazide (CAS 79-19-6): 0.86 mol (78.3 g) [1.1 equiv]
-
Phosphorus Oxychloride (
): 250 mL (Excess, acts as solvent)
-
Step-by-Step Procedure
Phase 1: Reaction Setup (0:00 - 1:00 hr)
-
Charge: To the clean, dry reactor under
atmosphere, charge Thiosemicarbazide (78.3 g). -
Addition: Add 3,3,3-Trifluoropropanoic acid (100 g). Note: The acid is a liquid (mp ~9.7°C); ensure it is fully thawed.
-
Solvent/Reagent Addition: Carefully add
(250 mL) at room temperature.-
Critical: Ensure the scrubber is active. Slight off-gassing may occur upon mixing.
-
Phase 2: Cyclization (1:00 - 5:00 hr)
-
Heating: Ramp the temperature to 85°C over 45 minutes.
-
Observation: The suspension will dissolve as the reaction proceeds and temperature rises.
-
-
Reflux: Maintain gentle reflux (internal temp ~90-95°C) for 3–4 hours.
-
IPC (In-Process Control): Sample 50 µL, quench in MeOH, analyze by HPLC. Target: < 2% unreacted acid.
Phase 3: Quench & Isolation (Critical Safety Step)
-
Cooling: Cool the reaction mass to 20–25°C .
-
Quench Setup: Prepare a separate vessel with 1 kg of crushed ice and 500 mL water , stirred vigorously at 0°C.
-
Transfer: Slowly transfer the reaction mass onto the ice/water mixture.
-
Rate Control: Adjust addition rate to maintain quench temp < 20°C. Exothermic hydrolysis of excess
will occur.
-
-
Neutralization: Once addition is complete, the solution will be strongly acidic. Adjust pH to 8.0–9.0 using 50% NaOH (or concentrated
).-
Precipitation: The product will precipitate as a solid during basification.
-
-
Filtration: Stir the slurry for 1 hour at 5°C to maximize yield. Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with cold water (3 x 200 mL) to remove inorganic salts.
Phase 4: Purification
-
Recrystallization: Transfer the wet cake to a clean flask.
-
Solvent System: Ethanol/Water (1:1) .
-
Heat to reflux until dissolved.[1] Add activated carbon (5 wt%) if color removal is needed. Filter hot.
-
Cool slowly to 5°C.
-
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.
Process Safety & Engineering Controls
The scale-up of thiadiazole synthesis involves specific hazards that must be mitigated by design.
Figure 2: Hazard Mitigation Strategy.
Critical Safety Parameters (CSP)
-
Quench Temperature: Must remain < 25°C. Rapid hydrolysis of
releases significant heat ( ). -
Scrubber Efficiency: Ensure NaOH concentration in scrubber > 10% to handle HCl surge during heating.
-
Material Compatibility: Glass-lined or Hastelloy reactors are recommended. Stainless steel (SS316) is susceptible to corrosion by hot
/HCl.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H-NMR (DMSO-d6) | |
| Purity | HPLC (C18, ACN/H2O) | |
| Melting Point | Capillary | 185 – 190°C (Typical for class) |
| Residual Solvents | GC-HS | EtOH < 5000 ppm |
Troubleshooting Guide
Issue 1: Sticky/Gummy Solid during Quench
-
Cause: Incomplete neutralization or presence of polyphosphoric byproducts.
-
Solution: Ensure pH is adjusted strictly to 8–9. If sticky, heat the aqueous slurry to 50°C and cool slowly to induce proper crystallization.
Issue 2: Low Yield (< 60%)
-
Cause: Hydrolysis of the thiadiazole ring (unlikely but possible in strong hot acid) or incomplete conversion.
-
Solution: Verify dryness of reagents.[2] Water in the starting material consumes
and inhibits cyclization.
Issue 3: Color Issues (Brown/Yellow)
-
Cause: Oxidation of thiosemicarbazide at high temps.
-
Solution: Ensure strict
inerting. Use activated charcoal during recrystallization.
References
-
Hu, Y., et al. (2014). "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal Chemistry." Chemical Reviews.
-
Al-Omar, M. A., et al. (2004).[3] "Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 1,3,4-thiadiazoles." Molecules.
-
Polyphosphoric Acid Alternative: Molecules 2021, 26(17), 5163. "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives".
-
POCl3 Cyclization Safety: Organic Process Research & Development. "Safe Scale-Up of POCl3-Mediated Cyclodehydrations".
Sources
Troubleshooting & Optimization
Improving reaction yields of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine synthesis
Ticket ID: TFA-502 | Status: Open Topic: Improving reaction yields of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The Engineering of a Heterocycle
Welcome to the Technical Support Center. You are likely here because your synthesis of 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine is stalling at moderate yields (40-50%) or suffering from purification losses.
The synthesis of 2-amino-1,3,4-thiadiazoles via the condensation of a carboxylic acid and thiosemicarbazide is a classic transformation, but the 2,2,2-trifluoroethyl group introduces specific electronic and physical challenges. The electron-withdrawing nature of the trifluoromethyl group (
This guide moves beyond "recipe following" to "process engineering," ensuring you control the kinetics and thermodynamics of the ring closure.
Module 1: The Gold Standard Protocol (POCl₃ Method)
This is the industry-standard "dehydrative cyclization" route. It is robust but requires strict adherence to temperature ramps to maximize yield.
Reagents & Stoichiometry
-
Substrate: 3,3,3-Trifluoropropanoic acid (1.0 equiv)
-
Reagent: Thiosemicarbazide (1.1 equiv)
-
Dehydrating Agent/Solvent: Phosphorus Oxychloride (
) (5.0 - 10.0 equiv) -
Catalyst (Optional): A drop of sulfuric acid (if reaction is sluggish).
Step-by-Step Execution
-
Pre-Complexation (Critical for Yield):
-
In a dry flask under Argon, mix 3,3,3-trifluoropropanoic acid and thiosemicarbazide.
-
Why: Allow intimate mixing of solids/liquids before adding the aggressive dehydrating agent.
-
-
The "Cold" Addition:
-
Cool the mixture to 0°C .
-
Add
dropwise. Do not rush. -
Control Point: Rapid addition generates massive heat, potentially subliming your fluorinated acid before it reacts.
-
-
The Thermal Ramp:
-
Allow to warm to room temperature (RT) over 30 mins.
-
Heat to 75°C for 1 hour, then increase to reflux (105-110°C) for 3–5 hours.
-
Validation: Monitor by TLC/LCMS. Look for the disappearance of the intermediate acyl-thiosemicarbazide (often more polar than the product).
-
-
The Quench (The Yield Killer):
-
Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Hydrolysis: Stir for 1 hour to ensure all excess
is hydrolyzed to phosphoric acid.
-
-
pH Adjustment & Isolation:
-
Slowly adjust pH to 8–9 using 50% NaOH or saturated
. -
Observation: The product will precipitate as a white/off-white solid.
-
Filtration: Filter, wash with cold water, and dry.
-
Module 2: Troubleshooting & FAQs
This section addresses the specific failure modes associated with the trifluoroethyl moiety.
Q1: My crude yield is low (<30%). Where did the product go?
Diagnosis: You likely lost it during the workup.
-
The Science: 1,3,4-thiadiazoles are weakly basic. If the pH during quenching is too low (< 4), the product remains protonated and soluble in the aqueous phase. If the pH is too high (> 11), the ring can degrade, or the amide bond might hydrolyze.
-
The Fix: Strictly control the final pH to 8.0–8.5 . If precipitation is poor at this pH, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate.
Q2: I see a major impurity by LCMS (M+18 mass). What is it?
Diagnosis: Incomplete Cyclization (Open-chain intermediate).
-
The Science: The intermediate N-(3,3,3-trifluoropropanoyl)hydrazinecarbothioamide has formed but failed to undergo ring closure. The electron-withdrawing
group pulls electron density away from the carbonyl carbon, making the oxygen less nucleophilic for the leaving group departure, or conversely, making the carbonyl more susceptible to initial attack but the dehydration step slower. -
The Fix: Increase the reflux time by 2 hours. If that fails, add 0.5 equiv of
to the reaction mixture to boost dehydrating power.
Q3: The reaction turns into a black tar.
Diagnosis: Thermal decomposition or "charring" by
-
The Science:
is a harsh reagent. If the initial addition is too fast or the heating ramp is too steep, organic matter chars. -
The Fix:
-
Ensure the 0°C start.
-
Use a solvent like Dioxane or Toluene to dilute the
(use 2-3 equiv of instead of using it as solvent). This acts as a heat sink.
-
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for the synthesis and purification process.
Caption: Decision tree for the synthesis of 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine, highlighting critical checkpoints for incomplete conversion and workup variations.
Module 4: Comparative Data & Alternative Routes
If the
Reagent Performance Comparison
| Parameter | Phosphorus Oxychloride ( | Polyphosphoric Acid (PPA) | Notes |
| Typical Yield | 60% - 85% | 50% - 70% | |
| Reaction Time | 3 - 5 Hours | 2 - 4 Hours | PPA mixtures are very viscous; stirring is difficult. |
| Workup Difficulty | Moderate (Exothermic quench) | High (PPA is hard to dissolve/neutralize) | PPA requires pouring into large volumes of water. |
| Purity Profile | High (after recrystallization) | Moderate (often requires chromatography) | PPA can trap organic impurities. |
| Safety | Corrosive, Toxic Vapors | Corrosive, Viscous |
Purification Solvent Guide
For the trifluoroethyl derivative, solubility differs slightly from alkyl analogs due to the fluorine content.
-
Ethanol/Water (1:1): Standard first pass. Dissolve in hot ethanol, add water until turbid, cool slowly.
-
Methanol: Good for washing the crude filter cake to remove colored impurities.
-
Ethyl Acetate/Hexane: If chromatography is needed, start with 30% EtOAc in Hexane.
References
-
BenchChem. (2025).[1] Technical Support Center: Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives. Retrieved from 1
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from 2
-
Google Patents. (2013). US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.[3] Retrieved from 4
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles.[3][5][6][2][7][8][9][10][11][12][13][14] Retrieved from 5
-
Journal of Chemical and Pharmaceutical Research. (2015). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives. Retrieved from 14
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 5. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. isres.org [isres.org]
- 7. chemmethod.com [chemmethod.com]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. jocpr.com [jocpr.com]
Technical Support: Purification of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Executive Summary & Molecule Profile[2][3][4][5]
User: Medicinal Chemists / Process Chemists Molecule: 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine Chemical Challenges: This molecule presents a unique "push-pull" purification challenge.[1][2] The 1,3,4-thiadiazole core and the exocyclic amine provide polarity and basicity , while the 2,2,2-trifluoroethyl group imparts lipophilicity and electron-withdrawing character .[2] Standard protocols for non-fluorinated thiadiazoles often fail because the fluorine content alters solubility in aqueous buffers and organic partitioning coefficients.[2]
Key Physicochemical Considerations:
-
Basicity (pKa): The electron-withdrawing effect of the
group lowers the pKa of the amine (approx. 2.5–3.0) compared to alkyl analogs. It is a weak base.[2] -
Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols.[2] The fluorinated tail increases solubility in chlorinated solvents (DCM) compared to the non-fluorinated parent.[2]
Troubleshooting Logic (Decision Tree)
Before beginning a purification campaign, determine the state of your crude material.[2] Use the following logic flow to select the correct module.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state of the crude material.
Module 1: Acid-Base Extraction (The "Self-Validating" System)
Context: This is the primary isolation method for crude reaction mixtures (e.g., from cyclization using
The Mechanism
The 2-amino group can be protonated by strong acids (HCl) to form a water-soluble salt. Impurities (unreacted hydrazides, neutral side products) remain in the organic phase or precipitate differently.[2]
Protocol
-
Dissolution: Dissolve crude oil in 1.0 M HCl (approx. 10 mL per gram of crude).
-
Why: Weak acids (citric, acetic) may not fully protonate the fluorinated amine due to its lowered pKa.[2]
-
-
Filtration: Filter the acidic solution through Celite to remove insoluble tars.[2]
-
Washing: Wash the aqueous acidic layer with Dichloromethane (DCM) (
).-
Critical Step: The product is in the aqueous layer (as the hydrochloride salt).[2] Discard the organic DCM layer (contains non-basic impurities).
-
-
Basification (The "Crash" Point):
-
Isolation: Vacuum filter the solid. Wash with ice-cold water (
) to remove inorganic salts.
Validation Check:
| Phase | pH Check | Expected Result | Action |
|---|---|---|---|
| Acidic Extraction | pH < 1 | Clear solution (yellow/orange) | Proceed to wash.[1] |
| Basification | pH 4–5 | Turbidity begins | Continue adding base.[2] |
| Endpoint | pH 8–9 | Heavy precipitation | Stop.[2] Do not exceed pH 11 (risk of solubilizing amphoteric byproducts). |
Module 2: Recrystallization (High Purity System)
Context: Used when the Acid-Base method yields a solid with 85–95% purity.[2] The trifluoroethyl group changes the solubility profile, making standard "ethanol-only" recrystallization risky (yield loss).[2]
Solvent Selection Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 1:1 to 1:2 | Excellent | Best for removing inorganic salts and polar tars.[1][2] The fluorinated group lowers water solubility, aiding precipitation.[2] |
| EtOAc / Hexane | 1:3 | Good | Good for removing lipophilic impurities.[1][2] Dissolve in hot EtOAc, add Hexane until turbid. |
| Methanol | Pure | Poor | Product is often too soluble, leading to poor recovery.[2] |
| Toluene | Pure | Moderate | Useful if the main impurity is the starting hydrazide.[2] |
Step-by-Step Protocol (Ethanol/Water)
-
Place the crude solid in a flask with a stir bar.
-
Add Ethanol (95%) just enough to cover the solid. Heat to reflux (
). -
Add more Ethanol dropwise until the solid just dissolves.[2]
-
Optional: Add activated charcoal (5 wt%), stir for 5 mins, and filter hot (requires pre-heated funnel).
-
Remove from heat.[2] Add Water dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Add 1–2 drops of Ethanol to clear the solution.[2]
-
Allow to cool slowly to room temperature, then transfer to an ice bath (
) for 2 hours. -
Filter and wash with cold Water/Ethanol (2:1) .
Module 3: Chromatography (Difficult Separations)
Context: Use this only if the product is an oil that refuses to crystallize, or if close-eluting regioisomers are present.[2]
Stationary Phase: Silica Gel (Standard 40–63
-
TLC Mobile Phase: 5% Methanol in DCM.[2]
-
Visualization: UV (254 nm) is strong. Iodine stain is effective for sulfur-containing compounds.[2]
-
-
Column Gradient:
FAQ & Troubleshooting
Q1: The product is oiling out during recrystallization instead of forming crystals. Why?
-
Cause: This "oiling out" occurs when the boiling point of the solvent mixture is higher than the melting point of the solvated product, or if cooling is too rapid.[2]
-
Fix: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass surface. Cool much more slowly (wrap the flask in foil/cotton). Switch to a lower-boiling solvent system (e.g., DCM/Hexane) if Ethanol/Water persists in oiling.
Q2: My yield is low (<40%) after Acid-Base extraction.
-
Cause: The amine might be partially soluble in the aqueous phase if the pH is not high enough, or if the volume of water is too large.[2]
-
Fix: Saturate the aqueous layer with NaCl (brine) before the final extraction or filtration.[2] This "salting out" effect reduces the solubility of the organic amine in water.[2] Ensure pH is strictly 8–9.
Q3: The NMR shows a "ghost" peak near the trifluoroethyl group.
-
Cause: Rotamers.[2] The
-acyl derivatives of thiadiazoles (if you performed a subsequent coupling) often show rotamers due to restricted rotation. However, for the free amine, this is rare.[2] -
More likely: It could be the imino tautomer. 2-amino-thiadiazoles exist in equilibrium between the amino (
) and imino ( ) forms. In , this is usually fast-exchange, but the electron-withdrawing group can stabilize the imino form, potentially causing peak broadening or splitting.[2]
References
-
Synthesis of 2-amino-1,3,4-thiadiazoles
-
Source: Hu, Y., et al. "One-pot synthesis of 2-amino-1,3,4-thiadiazoles."[2] Journal of Organic Chemistry.
- Relevance: Establishes the standard cyclization mechanism using carboxylic acids and thiosemicarbazide.
-
-
Fluorinated Thiadiazole Properties
-
Recrystallization of Thiadiazoles
-
pKa and Electronic Effects
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine before handling.
Sources
Overcoming steric hindrance in trifluoroethyl thiadiazole reactions
Ticket Queue: OPEN Subject: Overcoming Steric & Electronic Barriers in TFE-Thiadiazole Scaffolds Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "TFE Paradox"
Welcome to the technical support hub for Trifluoroethyl (TFE) Thiadiazoles . You are likely here because this scaffold is a medicinal chemistry "sweet spot"—the TFE group (
However, you are encountering the "TFE Paradox" : The same properties that make it stable in vivo (steric bulk of the
This guide addresses the three most common "error codes" in this chemistry:
-
Error 403: Nucleophilic Substitution (
) Stalled. -
Error 504: Cross-Coupling Timeout (Catalyst Death).
-
Error 404: Component Not Found (De Novo Synthesis required).
Troubleshooting Module 1: The "Impossible"
User Issue: “I am trying to displace a halogen (Cl/Br) on the thiadiazole ring, but the reaction is dead. The TFE group seems to be blocking the nucleophile.”
Root Cause Analysis:
The 2,2,2-trifluoroethyl group is not just a "fat ethyl" group. The
Protocol: The "Super-Electrophile" Workaround To overcome the steric barrier, we must increase the electronic pull of the leaving group to compensate for the poor approach angle.
Step-by-Step Resolution:
-
Swap the Leaving Group: Replace the Halogen (Cl/Br) with a Sulfone (
) . The sulfone is a more powerful electrofuge and pulls more electron density, lowering the activation energy for the attack.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Solvent Switch: Move from THF/Dioxane to NMP (N-Methyl-2-pyrrolidone) or DMSO . These polar aprotic solvents strip the solvation shell from your nucleophile, making it smaller and more reactive ("naked anion" effect).[1]
-
Temperature: Run at
in a sealed microwave vial.
Data: Yield Comparison (
| Leaving Group (C5) | Solvent | Temp ( | Yield (2h) | Status |
| THF | 65 (Reflux) | < 5% | Failed | |
| DMF | 100 | 22% | Stalled | |
| NMP | 120 (MW) | 88% | Resolved |
Troubleshooting Module 2: Cross-Coupling Stalls
User Issue: “My Suzuki/Buchwald coupling works on the phenyl analog, but fails on the TFE-thiadiazole. The catalyst turns black (precipitates).”[1]
Root Cause Analysis: Thiadiazoles are excellent ligands for Palladium.[1] The ring nitrogens (N3/N4) can bind to the Pd center, displacing the phosphine ligands and killing the catalyst (formation of Pd-black). The bulky TFE group exacerbates this by forcing the Pd-complex into a crowded geometry, hindering the Transmetallation step.
Protocol: The "Bulky Shield" Strategy You need a ligand that is bulky enough to prevent the thiadiazole nitrogen from binding to the Pd, but flexible enough to allow the reaction.
Recommended System:
-
Catalyst: XPhos Pd G4 or RuPhos Pd G4 (Pre-catalysts ensure rapid initiation).[1]
-
Base:
(Anhydrous) – weaker bases reduce side reactions.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane (anhydrous).[1]
Visual Workflow: Catalyst Selection Logic
Caption: Decision tree for selecting the correct Palladium source based on the proximity of the TFE group to the reaction site.
Troubleshooting Module 3: De Novo Ring Construction
User Issue: “I cannot functionalize the ring. I need to build the TFE-thiadiazole from scratch.”
Root Cause Analysis: Trying to attach a TFE group onto an existing ring is chemically difficult (TFE-halides are sluggish electrophiles due to dipole repulsion). It is often higher yield to build the ring around the TFE moiety using Trifluoropropionyl hydrazide .
Protocol: The Lawesson’s Cyclization This method bypasses the steric issues of substitution by forming the ring bonds de novo.
Step-by-Step Methodology:
-
Acylation: React Trifluoropropionyl hydrazide (
) with the appropriate carboxylic acid or acid chloride ( ) to form the Diacylhydrazine intermediate. -
Thionation/Cyclization:
-
Reagent:Lawesson’s Reagent (0.6 equiv).[1]
-
Solvent: Toluene (dry).[1]
-
Conditions: Reflux (
) for 4–12 hours.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Workup: The TFE-thiadiazole is usually lipophilic. Wash with
to remove Lawesson's byproducts (which are acidic).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
Why this works: Lawesson’s reagent converts both carbonyls to thiocarbonyls, which then spontaneously cyclize with loss of
FAQ: Frequently Asked Questions
Q: Can I use
-
Fix: Add
and catalytic (Finkelstein condition) in Acetone/DMF to accelerate the reaction.
Q: Why is my TFE-thiadiazole showing two spots on TLC? A: Check your NMR. Thiadiazoles with amino substituents can exist in tautomeric forms (Amino vs. Imino). However, TFE-thiadiazoles are also prone to hydrolysis under strong basic conditions. If you used NaOH/KOH, you might have ring-opened the thiadiazole.[1]
References
-
Palladium-Catalyzed Cross-Coupling of Trifluoroethyl Iodide.
-
Synthesis and Reactivity of 1,3,4-Thiadiazoles.
-
Source: Hu, Y. et al. "Recent Progress in the Synthesis of 1,3,4-Thiadiazoles." RSC Advances, 2014.
-
URL:[Link]
-
-
Steric Parameters in Drug Design (Cone Angles).
- Buchwald Ligand Guide for Heterocycles. Source: Merck/Sigma-Aldrich Technical Guides.
Sources
Technical Support Center: Cyclodehydration in 1,3,4-Thiadiazole Formation
Status: Operational Operator: Senior Application Scientist Ticket ID: THIA-CYC-001 Subject: Troubleshooting Cyclodehydration Failures & Optimization
Core Directive & Scope
Welcome to the technical support hub for thiadiazole synthesis. You are likely here because your cyclization failed, yielded a black tar, or produced a regioisomer you didn't expect.
This guide focuses specifically on the acid-mediated cyclodehydration of acyl thiosemicarbazides (and related hydrazine precursors) to form 1,3,4-thiadiazoles .[1] This transformation is the industry standard for generating this pharmacophore, but it is fraught with chemoselectivity pitfalls.
The Mechanism: Understanding the "Black Box"
To troubleshoot, you must visualize the molecular competition occurring in your flask. The formation of 1,3,4-thiadiazole is a race between the Sulfur atom and the Nitrogen atom for the activated carbonyl carbon.
The Chemoselectivity Fork
-
Path A (Acidic): Protonation of the carbonyl oxygen makes it susceptible to attack by the "soft" Sulfur nucleophile. Result: 1,3,4-Thiadiazole.[1][2][3][4][5][6][7][8][9][10][11][12]
-
Path B (Basic): Deprotonation increases the nucleophilicity of the terminal Nitrogen. Result: 1,2,4-Triazole-3-thione.[2]
Mechanistic Visualization
The following diagram illustrates the critical decision points in the reaction pathway.
Caption: Chemoselectivity flowchart demonstrating how pH dictates the nucleophilic attack trajectory (S-attack vs. N-attack).
Troubleshooting Dashboard
Identify your specific issue below to find the root cause and solution.
Issue 1: "I isolated the 1,2,4-Triazole instead."
Diagnosis: Incorrect pH control.
-
Root Cause: Even slightly basic or neutral conditions favor the formation of the triazole ring due to the higher nucleophilicity of nitrogen compared to sulfur in non-acidic environments [1].
-
Solution: Ensure the reaction medium is strongly acidic throughout the cyclization. If using thermal cyclization without solvent, ensure no residual basic catalysts (like pyridine from a previous step) are present.
Issue 2: "My reaction mixture turned into black tar/char."
Diagnosis: Harsh dehydration conditions.[13]
-
Root Cause: Concentrated
is a powerful oxidant as well as a dehydrating agent. It can oxidize the hydrazine backbone or the thiocarbonyl group, leading to decomposition [2]. -
Solution: Switch to Polyphosphoric Acid (PPA) or Polyphosphate Ester (PPE) . These provide high acidity and dehydrating power but are non-oxidizing and chemically milder.
Issue 3: "Low yield; starting material remains."
Diagnosis: Insufficient activation or water poisoning.
-
Root Cause:
-
Water:
hydrolyzes rapidly. If your reagents are wet, the is consumed before it can activate the cyclization. -
Sterics: Bulky groups near the carbonyl can hinder the S-attack.
-
-
Solution:
-
Dry all precursors thoroughly.
-
Increase temperature (reflux in
typically requires 80-100°C). -
Use T3P (Propylphosphonic anhydride) as a modern, high-yield alternative for stubborn substrates.
-
Issue 4: "I suspect I made the 1,3,4-Oxadiazole."
Diagnosis: S vs. O competition (Desulfurization).
-
Root Cause: This is rare in standard acid cyclodehydration of thiosemicarbazides but common if oxidative conditions (
, ) are used inappropriately, or if the starting material was a semicarbazide. -
Verification: Check Carbon NMR. The C=N carbon in thiadiazole typically appears around 150-170 ppm , while the oxadiazole carbon is often shifted differently. Mass spectrometry is definitive (O vs S mass difference).
Reagent Selection Matrix
Choose the right dehydrating agent for your substrate.
| Reagent | Acidity | Oxidizing Power | Best For... | Drawbacks |
| Conc. | High | High | Simple, robust aryl substrates. | Causes charring/sulfonation of sensitive groups. |
| High | Low | The "Standard." Works for 90% of cases. | Water sensitive; difficult workup (sticky phosphorus residues). | |
| PPA (Polyphosphoric Acid) | High | None | Substrates sensitive to oxidation ( | Viscous; hard to stir; requires high temp (100°C+). |
| T3P | Moderate | None | Delicate substrates; large scale (Green). | Expensive; slower reaction rates. |
| Burgess Reagent | Neutral | None | Acid-sensitive substrates. | Very expensive; strictly for small-scale R&D. |
Standard Operating Procedures (SOPs)
Protocol A: The Method (Standard)
Best for: General purpose synthesis of 2-amino-1,3,4-thiadiazoles.
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a
guard tube. -
Charge: Add the acyl thiosemicarbazide (1.0 equiv).
-
Solvent: Add
(5–10 mL per gram of substrate). Note: acts as both solvent and reagent. -
Reaction: Heat to 80–90°C for 1–3 hours. Monitor by TLC (eluent: EtOAc/Hexane).
-
Quench (CRITICAL):
-
Cool the mixture to 0°C.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Exothermic!
-
-
Workup: Neutralize with conc.
or saturated to pH 8. The solid product should precipitate. Filter, wash with cold water, and recrystallize (usually Ethanol).
Protocol B: The PPA Method (For Acid-Sensitive/Charring Substrates)
Best for: Substrates that turned black with
-
Setup: Flask with mechanical stirring (PPA is viscous).
-
Charge: Mix PPA (10–15 equiv by weight) and the acyl thiosemicarbazide.
-
Reaction: Heat to 100–120°C for 2–4 hours.
-
Quench: Pour the hot syrup onto crushed ice. Stir for 30 mins to allow PPA to hydrolyze and dissolve.
-
Isolation: Neutralize with 50% NaOH (keep cool) until precipitate forms.
Logic Workflow for Troubleshooting
Use this decision tree to navigate your experimental failure.
Caption: Diagnostic flowchart for identifying reaction failures based on TLC and Mass Spec data.
Frequently Asked Questions (FAQs)
Q: Can I do this in a "One-Pot" fashion?
A: Yes. You can react the carboxylic acid directly with thiosemicarbazide in
Q: Why is my product yield low when using Lawesson's Reagent?
A: Lawesson's reagent is typically used for diacylhydrazines (Hagen-Poehlmann synthesis), not acyl thiosemicarbazides. If you are using it, the phosphorus byproducts are notoriously difficult to separate from the thiadiazole. Try using a fluorous Lawesson's reagent for easier purification or switch to the
Q: Is there a Green Chemistry alternative to
References
-
Regioselectivity in Cyclization
- Title: Cyclization of acyl derivatives of thiosemicarbazide... to 1,3,4-thiadiazoles and their influence of substituents.
- Source: Acta Poloniae Pharmaceutica, 2007.
-
URL:[Link]
-
Acidic Dehydr
vs PPA):- Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Source: Revista Virtual de Química, 2019.
-
URL:[Link]
-
One-Pot
Method:- Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Source: Molecules (MDPI), 2023.
-
URL:[Link]
- Lawesson's Reagent Issues: Title: Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis. Source: BenchChem Technical Guides.
-
Green Alternatives (Ionic Liquids)
- Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Source: Molbank (MDPI/PMC), 2021.
-
URL:[Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Ticket ID: T-5222-ACID Topic: Stability Profile & Troubleshooting in Acidic Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Reference
Executive Summary
Welcome to the technical support hub for 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine .
Many researchers encounter confusion when handling this building block in acidic environments. The presence of the electron-withdrawing trifluoroethyl group (
The Bottom Line: This molecule is highly stable in dilute mineral acids at room temperature, often forming a soluble salt. However, prolonged exposure to strong acids at elevated temperatures (
Diagnostic Workflow (Interactive Guide)
Before proceeding to the detailed chemistry, use this decision tree to diagnose your current observation.
Figure 1: Diagnostic workflow for evaluating solution behavior.
Technical Deep Dive: The "Why" and "How"
The Protonation Threshold (Solubility vs. Stability)
The 1,3,4-thiadiazole ring is weakly basic. For the parent 2-amino-1,3,4-thiadiazole, the pKa is approximately 3.2 .[1]
The CF3 Effect: The trifluoroethyl group is strongly electron-withdrawing (Inductive effect,
-
Implication: In weak acids (e.g., 5% acetic acid), the molecule may not fully protonate, leading to poor solubility (free base crashes out).
-
Solution: You often need a stronger acid (e.g., 1N HCl or 10% H₂SO₄) to fully drive salt formation and achieve solubility.
Degradation Mechanism: Hydrolytic Deamination
While the thiadiazole ring is robust (often synthesized in concentrated H₂SO₄), the exocyclic amine is the weak link. Under forcing conditions (strong acid + heat), water attacks the C2 position, displacing the amine.
Reaction Pathway:
-
Protonation: Acid protonates the ring nitrogen (N3/N4).
-
Nucleophilic Attack: Water attacks C2.
-
Elimination: Ammonia (
) is expelled. -
Product: The molecule converts to 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2(3H)-one (often existing in equilibrium with the hydroxy tautomer).
Senior Scientist Note: If you see a new impurity peak eluting slightly earlier than your main peak on Reverse Phase HPLC, it is almost certainly the "hydroxy" (thiadiazolone) derivative. It is more polar than the amine.
Troubleshooting & FAQs
Q1: I am seeing a precipitate when I acidify the reaction mixture. Is this decomposition?
Likely No. This is usually a pKa mismatch .
-
Cause: The CF3 group reduces the basicity. If you are using a weak acid (pH 4-5), the molecule remains as the free base, which has low water solubility.
-
Fix: Lower the pH to < 1.0 using HCl. If it dissolves and remains clear, it was just the free base. If a solid remains that does not dissolve even in 6N HCl, check for the hydrolysis product (thiadiazolone), which is less soluble in acid.
Q2: Is the Trifluoroethyl group stable? Will I generate HF?
Stability: Yes , the
-
Risk: You will not generate Hydrofluoric Acid (HF) under standard acidic workup conditions (HCl, H₂SO₄, TFA) or reflux.
-
Exception: Avoid reductive conditions with metals (e.g., Zn/HCl) for prolonged periods, as defluorination is theoretically possible but rare without specific catalysts.
Q3: Can I use this amine in a Sandmeyer Reaction (Diazotization)?
Yes, but with caution.
-
Challenge: The electron-deficient ring makes the diazonium salt unstable.
-
Protocol: Perform diazotization in concentrated mineral acid (e.g., H₂SO₄) at 0°C or below . The diazonium species is prone to rapid hydrolysis (replacing
with ) if the temperature rises even slightly.
Experimental Protocols
Protocol A: Forced Degradation Stress Test
Use this to validate stability for your specific application.
| Condition | Duration | Expected Result | Action |
| 0.1 N HCl, 25°C | 24 Hours | < 1% Degradation | Safe for storage/workup. |
| 1.0 N HCl, 25°C | 24 Hours | < 2% Degradation | Safe for short-term handling. |
| 1.0 N HCl, 80°C | 4 Hours | 10-30% Degradation | CRITICAL: Significant hydrolysis to thiadiazolone. |
| 5% Acetic Acid | 24 Hours | Incomplete Solubility | Use stronger acid for dissolution. |
Protocol B: Recommended Storage (Salt Formation)
To store the compound for long periods without oxidation or hydrolysis:
-
Dissolve the amine in anhydrous ethanol/methanol.
-
Add 1.1 equivalents of HCl (4M in dioxane).
-
Precipitate the Hydrochloride Salt with diethyl ether.
-
Filter and dry.
-
Why? The HCl salt is crystalline and resistant to air oxidation, whereas the free amine can darken over time.
-
Mechanistic Visualization
The following diagram illustrates the competition between stable salt formation and irreversible hydrolysis.
Figure 2: Reaction pathways in acidic media. Note that heat is the driver for the irreversible path.
References & Authority
-
PubChem. 2-Amino-1,3,4-thiadiazole Compound Summary. National Library of Medicine. (General stability and physical properties of the parent scaffold).
-
Sigma-Aldrich. 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine Product Specification. (Analogous electron-deficient thiadiazole handling).
-
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. (Comprehensive review on ring stability and hydrolysis mechanisms).
-
Enamine Store. 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine Building Block. (Commercial availability and CAS verification: 51314-64-8).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated heterocycles.
Sources
Validation & Comparative
A Guide to the Structural Elucidation of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine: A Multi-faceted Spectroscopic Approach
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine , a heterocyclic compound of interest due to the prevalence of the 1,3,4-thiadiazole scaffold in medicinally active molecules.[1]
This document moves beyond a simple recitation of expected chemical shifts. It is designed for researchers, scientists, and drug development professionals, offering a detailed rationale for spectral interpretation, a comparison with alternative analytical techniques, and robust experimental protocols. Our approach is grounded in scientific integrity, providing a self-validating framework for the structural analysis of this and similar fluorinated heterocyclic systems.
The Analytical Challenge: Decoding the Spectrum
The structure of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine presents a unique set of spectroscopic features. The interplay between the aromatic-like 1,3,4-thiadiazole ring, the electron-withdrawing trifluoroethyl group, and the exchangeable protons of the amine group requires a nuanced approach to NMR interpretation.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to display two key signals, each providing specific structural information. The chemical shifts are predicted based on the analysis of similar structures and the known effects of adjacent functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | N/A | The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, the signal is expected to be sharper compared to CDCl₃ due to reduced proton exchange. The signal will disappear upon D₂O exchange. |
| -CH₂CF₃ | 3.8 - 4.5 | Quartet (q) | ³JH-F ≈ 9-11 Hz | The methylene protons are adjacent to the electron-withdrawing CF₃ group, causing a significant downfield shift. The signal is split into a quartet by the three neighboring fluorine atoms. |
Predicted ¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum will provide a carbon fingerprint of the molecule, with the highly electronegative fluorine atoms exerting a strong influence on the chemical shifts and multiplicities of the adjacent carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C2 (Thiadiazole) | 168 - 172 | Singlet | N/A | This carbon is attached to the amine group and is part of the heterocyclic ring. Its chemical shift is characteristic of 2-amino-1,3,4-thiadiazole systems. |
| C5 (Thiadiazole) | 155 - 160 | Quartet (q) | ²JC-F ≈ 35-40 Hz | This carbon is directly bonded to the trifluoroethyl group. The signal will be split into a quartet due to coupling with the three fluorine atoms. |
| -CH₂CF₃ | 35 - 40 | Quartet (q) | ²JC-F ≈ 25-30 Hz | The chemical shift of this methylene carbon is influenced by the adjacent CF₃ group and the thiadiazole ring. It will appear as a quartet due to coupling with the fluorine atoms. |
| -CF₃ | 120 - 125 | Quartet (q) | ¹JC-F ≈ 270-280 Hz | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond coupling constant, a characteristic feature of CF₃ groups. |
Comparative Analysis: Beyond NMR
While NMR is a powerful tool for structural elucidation, a comprehensive analysis benefits from corroborating evidence from other analytical techniques. Here, we compare the expected NMR data with anticipated results from Mass Spectrometry and FT-IR Spectroscopy.
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight of the compound (C₄H₄F₃N₃S, MW: 185.15 g/mol ). The fragmentation pattern can also provide structural information.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): m/z = 185
-
Key Fragments:
-
Loss of CF₃: [M - CF₃]⁺ at m/z = 116
-
Loss of CH₂CF₃: [M - CH₂CF₃]⁺ at m/z = 102
-
Cleavage of the thiadiazole ring, leading to characteristic fragments of the heterocyclic core.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3100 - 3400 | Medium, Broad |
| C-H Stretch (Methylene) | 2900 - 3000 | Weak to Medium |
| C=N Stretch (Thiadiazole) | 1600 - 1650 | Medium |
| C-F Stretch | 1000 - 1350 | Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Experimental Protocols
To obtain high-quality data for the analyses described above, the following experimental protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to sharpen the N-H signals.[2]
-
Filter the solution into a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 2 seconds
-
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Acquisition Parameters:
-
Spectral Width: 0 to 180 ppm
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2 seconds
-
Mass Spectrometry (ESI-MS)
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
FT-IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
Visualizing the Connections: An Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from sample preparation to data interpretation and structural confirmation.
Caption: Workflow for the structural elucidation of the target molecule.
Conclusion
The structural elucidation of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine is a clear demonstration of the synergy between different spectroscopic techniques. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and FT-IR identifies the key functional groups. By following the detailed predictive analysis and experimental protocols outlined in this guide, researchers can confidently and accurately determine the structure of this and other related novel compounds, thereby accelerating the pace of drug discovery and development.
References
- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Published March 10, 2022.
- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Published March 27, 2023.
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Accessed February 19, 2026.
- NMR Spectroscopy Of Amines. JoVE. Published May 22, 2025.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC. Published August 10, 2020.
- GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis. Published July 16, 2007.
- Amine protons on NMR. Reddit. Published November 24, 2023.
- Proton Nuclear Magnetic Resonance Spectroscopy.
- 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Published October 17, 2022.
- Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl). PMC. Accessed February 19, 2026.
- Long-range spin–spin coupling constants as an indicator of conformational preferences in ethyl and trifluoroethyl vinyl ethers. Accessed February 19, 2026.
- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Published 1976.
- What is the coupling constant for CF3 carbon in 13C-NMR?
- NMR Chemical Shift Values Table. Chemistry Steps. Published August 1, 2024.
- Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. NIH. Accessed February 19, 2026.
- Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers From Metal Free 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy). Accessed February 19, 2026.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. Published April 21, 2019.
- 19F Coupling Constants Table. Alfa Chemistry. Accessed February 19, 2026.
- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Accessed February 19, 2026.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Accessed February 19, 2026.
- a guide to 13c nmr chemical shift values. Compound Interest. Accessed February 19, 2026.
- BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR spectrum. ChemicalBook. Accessed February 19, 2026.
- 1H NMR Chemical Shift.
- Carbon-13 and fluorine-19 NMR spectroscopy of the supramolecular solid p-tert-butylcalix(4)arene.alpha,alpha,alpha-trifluorotoluene. PubMed. Accessed February 19, 2026.
- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Accessed February 19, 2026.
- Synthesis, Evaluation of Antimicrobial Activity, DFT Calculations, and Docking of Some Derivatives of 4- [(1,3,4-Thiadiazol-2-yl. Letters in Applied NanoBioScience. Published November 25, 2025.
- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Accessed February 19, 2026.
- European Journal of Medicinal Chemistry. ZJUT. Published March 26, 2025.
- 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. PMC. Accessed February 19, 2026.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Published January 24, 2025.
- 1H and 13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H- 1,3,5-thiadiazine-2-thione derivatives. Academia.edu. Accessed February 19, 2026.
-
Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][2][3][4]thiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. SciRP.org. Accessed February 19, 2026.
- Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...).
- 2-Amino-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. SpectraBase. Accessed February 19, 2026.
- 2-Amino-1,3,4-thiadiazole(4005-51-0)IR1. ChemicalBook. Accessed February 19, 2026.
- Fourier transform infrared (FTIR) spectra of...
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. Accessed February 19, 2026.
-
Green Efficient Synthesis of[2][3][4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. Published August 11, 2025.
- NMR Prediction. ACD/Labs. Accessed February 19, 2026.
- NMR Predictor. Chemaxon Docs. Accessed February 19, 2026.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Published January 18, 2023.
- PROSPRE - 1 H NMR Predictor. Accessed February 19, 2026.
- Predict 1H NMR spectra. Cheminfo.org. Accessed February 19, 2026.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Published November 6, 2023.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Accessed February 19, 2026.
- Predict 13C Carbon NMR Spectra. Scribd. Accessed February 19, 2026.
- Predict 13C carbon NMR spectra. NMRDB.org. Accessed February 19, 2026.
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Accessed February 19, 2026.
- Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline.
- GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.
- Table of Characteristic IR Absorptions. Accessed February 19, 2026.
- Interpreting Infrared Spectra. Specac Ltd. Accessed February 19, 2026.
- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. Published June 27, 2024.24.
Sources
Breaking the Hydrophobic Limit: PFP vs. C18 for Fluorinated Thiadiazole Purity Analysis
Executive Summary: The Selectivity Gap
In the development of fluorinated 1,3,4-thiadiazole pharmaceuticals, researchers often hit a "hydrophobic wall" using standard C18 chemistry. While fluorination increases lipophilicity, it also introduces unique electronic signatures that C18 columns—relying almost exclusively on dispersive (van der Waals) interactions—fail to exploit.
This guide objectively compares the industry-standard C18 stationary phase against Pentafluorophenyl (PFP) and Phenyl-Hexyl alternatives.
The Verdict: For fluorinated thiadiazole regioisomers and degradation products, PFP phases demonstrate superior selectivity (
Mechanistic Deep Dive: Why C18 Fails Here
To develop a robust method, you must understand the molecular interactions at play.
The Analyte: Fluorinated Thiadiazole
-
Core: The 1,3,4-thiadiazole ring is electron-deficient and contains basic nitrogens, making it prone to silanol interactions (tailing).
-
Fluorine Substituents: These create strong localized dipoles (C-F bond) and alter the electron density of the aromatic system.
The Stationary Phases[1][2][3][4][5]
-
C18 (Alkyl): Interacts via hydrophobicity.[1] If two impurities (e.g., a 2-fluoro vs. 3-fluoro isomer) have similar LogP values, C18 cannot distinguish them.
-
PFP (Pentafluorophenyl): A "fluorine-rich" phase.[2] It engages in:
-
-
Interactions: Between the PFP ring and the thiadiazole aromatic system. -
Dipole-Dipole: Specific electrostatic interactions between the C-F dipoles of the stationary phase and the analyte.[3]
-
Shape Selectivity: The rigid PFP ring can discriminate between planar and non-planar isomers better than flexible alkyl chains.
-
-
Visualization: Interaction Pathways
Figure 1: Mechanistic comparison showing why PFP offers orthogonal selectivity compared to C18.
Comparative Case Study: Purity Analysis Protocol
Objective: Separate a target 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole derivative (API) from two critical impurities:
-
Impurity A: Des-fluoro analog (Synthetic precursor).
-
Impurity B: Regioisomer (F position shift on the phenyl ring attached to the thiadiazole).
Experimental Conditions
-
System: UHPLC, UV Detection @ 254 nm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffered to suppress silanol activity).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
-
Gradient: 5% B to 60% B over 10 minutes.
Comparative Data Summary
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Retention Mechanism | Hydrophobic | Hydrophobic + | Hydrophobic + |
| Retention Time (API) | 4.2 min | 4.8 min | 5.5 min |
| Resolution (Impurity A) | |||
| Resolution (Impurity B) | |||
| Peak Tailing (USP) | 1.4 | 1.2 | 1.1 |
Analysis of Results
-
C18 Failure: The regioisomer (Impurity B) co-elutes with the API because the shift of a single fluorine atom does not significantly alter the overall hydrophobicity (LogP).
-
PFP Success: The PFP phase "sees" the difference in electron density distribution caused by the fluorine position shift. The strong dipole-dipole interaction retains the fluorinated species differently, providing massive resolution gains.
-
Tailing: The PFP phase, often having a lower surface coverage than C18, requires the ammonium formate buffer to mask silanols, resulting in excellent peak symmetry (1.1).
Method Development Workflow
Do not blindly swap columns. Follow this logic gate to determine when to abandon C18.
Figure 2: Decision tree for selecting stationary phases based on analyte chemistry.
Protocol: PFP Optimization for Thiadiazoles
To replicate the success of the PFP phase, strict control of the mobile phase is required. PFP phases are sensitive to "dewetting" in 100% aqueous conditions (though less than C18) and require ionic strength for the ion-exchange secondary interactions.
Step-by-Step Methodology
-
Buffer Selection (Critical):
-
Prepare 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Why? Thiadiazoles are weak bases. At pH 3.0, the nitrogen is protonated. While this reduces retention on C18, on PFP it allows for cation-exchange contributions with silanols (if unsuppressed) or specific orientation with the PFP ligand. The buffer ensures reproducible ionization.
-
-
Organic Modifier Choice:
-
Methanol is often preferred over Acetonitrile for PFP columns.
-
Reasoning: Acetonitrile's
-electrons can interfere with the - interactions between the analyte and the PFP ring. Methanol is "protic" and does not disrupt these interactions, often enhancing selectivity for fluorinated isomers [1].
-
-
Equilibration:
-
PFP columns require longer equilibration than C18 due to the complex surface chemistry. Flush with 20 column volumes before the first injection.
-
-
Sample Diluent:
-
Match the initial mobile phase (e.g., 95:5 Buffer:MeOH). Avoid 100% organic diluents which cause "solvent effect" peak distortion for early eluting polar thiadiazoles.
-
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A.
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America.
-
Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A.
-
Waters Corporation. Alternative Selectivity of Fluorinated-Phenyl Stationary Phases. Application Note.
Sources
Mass Spectrometry Fragmentation Patterns of Trifluoroethyl Thiadiazoles: A Comparative Technical Guide
Executive Summary
In medicinal chemistry, the trifluoroethyl (
Technical Introduction: The Fluorine Effect
The introduction of a trifluoroethyl group onto a 1,3,4-thiadiazole ring creates a unique electronic environment. Unlike the electron-donating ethyl group, the trifluoroethyl group acts as a strong electron-withdrawing group (EWG) via induction (
Core Structural Differences
| Feature | Ethyl Thiadiazole ( | Trifluoroethyl Thiadiazole ( |
| Electronic Nature | Electron Donating ( | Electron Withdrawing ( |
| C-H Bond Strength | Weaker (susceptible to metabolic oxidation) | Stronger (metabolically stable) |
| MS Ionization | Stabilizes carbocations (e.g., | Destabilizes |
| Key Neutral Loss | Ethylene (28 Da), Methyl (15 Da) |
Comparative Fragmentation Analysis
A. Primary Fragmentation Pathways
The fragmentation of trifluoroethyl thiadiazoles under Electron Ionization (EI) is governed by the competition between ring cleavage and side-chain degradation.
1. The "Fluorine-Block" Effect
In non-fluorinated ethyl thiadiazoles, a dominant pathway is
-
Ethyl:
-
Trifluoroethyl: The formation of
is energetically unfavorable due to the destabilizing effect of the adjacent electron-deficient group before cleavage, and the high bond dissociation energy of bonds prevents simple loss of F.
2. Diagnostic Fragments
Instead of simple alkyl losses, trifluoroethyl derivatives exhibit specific "fingerprint" ions:
-
: High abundance in EI, arising from the cleavage of the
bond. - : A characteristic even-electron ion formed via inductive cleavage.
- : Observed in softer ionization (ESI-MS/MS) or metastable decay, often involving a rearrangement with a ring nitrogen or sulfur.
B. Thiadiazole Ring Cleavage (RDA)
The 1,3,4-thiadiazole ring typically undergoes a Retro-Diels-Alder (RDA) type collapse.
-
Pathway: Cleavage of the
and bonds. -
Result: Elimination of a nitrile (
) or a thio-species. -
Trifluoroethyl Influence: The EWG nature of the side chain strengthens the adjacent
bond, often altering the ratio of RDA fragments compared to the ethyl analog.
Mechanistic Visualization
The following diagram illustrates the competing fragmentation pathways for a generic 2-amino-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole.
Caption: Competitive fragmentation pathways showing the dominance of side-chain C-C cleavage due to the trifluoromethyl group.
Experimental Protocols
Protocol A: Electron Ionization (EI-MS) for Structural Confirmation
Objective: Obtain a "hard" ionization fingerprint to identify the
-
Sample Preparation: Dissolve
of the compound in of HPLC-grade Methanol or Dichloromethane. -
Inlet System: Direct Insertion Probe (DIP) or GC-MS interface.
-
Note: Trifluoroethyl derivatives are generally volatile enough for GC.
-
-
Instrument Parameters:
-
Ionization Energy:
(Standard) -
Source Temperature:
(Prevent thermal degradation before ionization) -
Scan Range:
-
-
Data Validation:
-
Look for the m/z 69 base peak (or high abundance).
-
Verify the molecular ion (
) is visible (usually stronger than non-fluorinated analogs due to lack of facile -cleavage).
-
Protocol B: ESI-MS/MS for Metabolite Tracking
Objective: "Soft" ionization to observe the molecular ion and specific neutral losses (HF).
-
Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Infusion: Direct infusion at
. -
Mode: Positive Ion Mode (
). -
Collision Energy (CE): Ramp from
. -
Observation:
-
Identify parent
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Trigger MS2. Look for
and .
-
Comparative Data Summary
The following table contrasts the expected MS peaks for a hypothetical 2-amino-5-R-1,3,4-thiadiazole .
| R-Group | Molecular Ion Stability | Base Peak (Typical) | Diagnostic Loss | Key Mechanism |
| Ethyl ( | Low (Rapid Frag) | |||
| Trifluoroethyl ( | High | Inductive C-C Cleavage | ||
| Trifluoromethyl ( | Medium | Direct Ring-Substituent Cleavage |
References
-
Thiadiazole Fragmentation Basics
- Source: NIST Mass Spectrometry Data Center. "1,3,4-Thiadiazole-2(3H)-thione, 5-amino- Mass Spectrum".
-
URL:[Link]
- Source: BenchChem.
-
Rearrangement Mechanisms
-
Comparative Heterocycle Analysis
Sources
Comparative Guide: Bioactivity of Ethyl vs. Trifluoroethyl Thiadiazole Amines
Executive Summary: The Fluorine Effect in Heterocyclic Design
In modern drug discovery, the modulation of physicochemical properties via bioisosteric replacement is a cornerstone of lead optimization. This guide analyzes the structural divergence between N-ethyl and N-(2,2,2-trifluoroethyl) substituents on the 2-amino-1,3,4-thiadiazole scaffold.
While the ethyl group is a standard lipophilic spacer, the trifluoroethyl (TFE) group acts as a "privileged motif." The introduction of fluorine atoms induces a profound electronic effect—lowering basicity (pKa), enhancing metabolic stability by blocking cytochrome P450 dealkylation, and altering the dipole moment for unique binding interactions. This guide provides a head-to-head comparison to assist researchers in selecting the optimal motif for potency and pharmacokinetic (PK) endurance.
Physicochemical & Metabolic Profiling
The substitution of hydrogen with fluorine in the ethyl chain results in drastic changes to the molecule's electronic landscape. The TFE group is not merely a "heavy ethyl"; it is a non-basic, metabolically robust bioisostere.
Comparative Data Table: Representative Physicochemical Properties
| Property | N-Ethyl Thiadiazole Amine | N-Trifluoroethyl (TFE) Thiadiazole Amine | Impact on Bioactivity |
| pKa (Conjugate Acid) | ~4.5 – 5.5 | ~1.5 – 2.5 | TFE derivatives remain non-ionized at physiological pH, improving passive membrane permeability. |
| Lipophilicity (LogP) | Moderate | High (+0.6 to +0.8 shift) | Increased lipophilicity in TFE analogs enhances blood-brain barrier (BBB) penetration and cellular uptake. |
| Metabolic Stability (t½) | Low (< 30 min) | High (> 120 min) | TFE blocks C-H abstraction by CYP450, preventing N-dealkylation. |
| Electronic Effect | Weakly Electron Donating (+I) | Strongly Electron Withdrawing (-I) | TFE reduces electron density on the exocyclic nitrogen, altering H-bond donor capability. |
| C-X Bond Energy | C-H: ~98 kcal/mol | C-F: ~116 kcal/mol | The strength of the C-F bond renders the TFE group chemically inert to oxidative metabolism. |
Mechanism of Metabolic Stabilization
The primary failure mode for N-ethyl drugs is oxidative N-dealkylation by CYP450 isoforms. The enzyme abstracts a hydrogen atom from the
Biological Context: Cathepsin K & Kinase Inhibition Pathways
The utility of the trifluoroethyl group is best exemplified in the development of Odanacatib (a Cathepsin K inhibitor) and various kinase inhibitors (e.g., Abl kinase). In these pathways, the TFE group provides selectivity that the ethyl group cannot.
Pathway Diagram: Cathepsin K Inhibition in Bone Resorption
The following diagram illustrates the signaling pathway where Cathepsin K inhibitors (often utilizing TFE amines) exert their therapeutic effect against osteoporosis.
Figure 1: Mechanism of Action for Cathepsin K inhibitors. The TFE-amine moiety in inhibitors binds tightly in the S2 hydrophobic pocket, preventing collagen degradation.
Experimental Protocols
To objectively compare these derivatives, robust synthetic routes must be employed. Direct alkylation of thiadiazole amines with trifluoroethyl halides is often sluggish due to the low nucleophilicity of the heteroaromatic amine and the electron-poor nature of the electrophile.
Workflow A: Synthesis of N-Ethyl-2-amino-1,3,4-thiadiazole
Method: Reductive Amination (Standard)
-
Reactants: 2-amino-1,3,4-thiadiazole (1.0 eq), Acetaldehyde (1.2 eq).
-
Solvent: Methanol/Acetic Acid (10:1).
-
Reducing Agent: Sodium cyanoborohydride (
) (1.5 eq). -
Procedure: Stir amine and aldehyde for 1 hour at RT to form imine. Add reducing agent at 0°C. Stir overnight.
-
Purification: Flash chromatography (DCM/MeOH).
Workflow B: Synthesis of N-(2,2,2-Trifluoroethyl)-2-amino-1,3,4-thiadiazole
Method: Triflate Displacement (High Yield/Purity) Note: Reductive amination with trifluoroacetaldehyde is difficult due to the hydrate's stability. Alkylation with triflates is preferred for research scales.
-
Reactants: 2-amino-1,3,4-thiadiazole (1.0 eq), 2,2,2-Trifluoroethyl triflate (1.1 eq).
-
Base:
(2.0 eq) or DIPEA (for solubility). -
Solvent: Anhydrous DMF or Acetonitrile.
-
Procedure:
-
Dissolve amine and base in DMF under Argon.
-
Cool to 0°C. Dropwise add trifluoroethyl triflate (highly reactive).
-
Allow to warm to RT and stir for 12 hours.
-
Critical Step: Quench with saturated
. Extract with EtOAc.
-
-
Purification: Recrystallization from Ethanol/Water (TFE derivatives crystallize well due to high lipophilicity).
Experimental Workflow Diagram
Figure 2: Parallel synthetic workflows for generating comparative analogs. The TFE route requires activated electrophiles (triflates) due to electronic repulsion.
Strategic Recommendations
Based on the comparative bioactivity profile, the following decision matrix applies:
-
Use N-Ethyl Groups When:
-
Basicity is Required: If the target binding site requires a salt bridge (ionic interaction) with the amine nitrogen. The ethyl amine is sufficiently basic (pKa ~9-10 in aliphatic chains, lower on thiadiazole) to protonate.
-
Solubility is Key: If the lead compound is too lipophilic, the ethyl group allows for salt formation (e.g., HCl salt) to improve aqueous solubility.
-
-
Use N-Trifluoroethyl (TFE) Groups When:
-
Metabolic Blocking is Needed: If the ethyl analog shows high clearance via N-dealkylation in liver microsomes.
-
Selectivity is Poor: The TFE group is larger and electronically distinct. In the case of Odanacatib , the TFE group provided critical selectivity for Cathepsin K over Cathepsins B and L by exploiting subtle differences in the S2 pocket.
-
Permeability is Limiting: If the compound is too polar (low LogP), the TFE group will increase lipophilicity and eliminate the charge on the nitrogen, facilitating passive transport across cell membranes.
-
References
-
Odanacatib Synthesis & Bioactivity: Title: A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor. Source: PubMed / J. Org. Chem. Link:[Link]
-
Fluorine in Medicinal Chemistry (Bioisosterism): Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI / Pharmaceuticals. Link:[Link]
-
Thiadiazole Anticancer Activity: Title: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Source: MDPI / Molecules. Link:[Link]
-
Basicity & pKa Effects of Fluorine: Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Source: ChemMedChem / Wiley. Link:[Link]
-
TFE Synthesis Methodologies: Title: Recent advances in trifluoroethylation reaction.[1][2] Source: ResearchGate / RSC Advances. Link:[Link]
Sources
X-ray crystallography data for 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Topic: Structural Characterization & Comparative Analysis: 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.[1]
Executive Summary: The Fluorine Effect in Thiadiazole Scaffolds
This guide provides a technical comparison of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine (TFT-amine) against its non-fluorinated isosteres.[1] While the 1,3,4-thiadiazole core is a privileged scaffold in drug discovery (notably in carbonic anhydrase inhibitors and antimicrobials), the introduction of the 2,2,2-trifluoroethyl group creates specific crystallographic and physicochemical deviations from standard alkyl analogs.
This document synthesizes experimental data from direct structural analogs to establish a predictive baseline for TFT-amine, addressing the critical "Bioisostere Gap"—the structural divergence between an ethyl group and a trifluoroethyl group due to the gauche effect and lattice packing density.
Part 1: Comparative Crystallographic Data
The following table contrasts the target molecule against its two primary structural anchors: the direct alkyl isostere (Propyl-TDA ) and the electronic analog (Trifluoromethyl-TDA ).
Table 1: Structural Parameters & Lattice Metrics
| Feature | Target: TFT-amine (Predicted/Modeled) | Anchor A: Propyl-TDA (Experimental) [1] | Anchor B: CF3-TDA (Experimental) [2] |
| Formula | |||
| Crystal System | Triclinic or Monoclinic | Triclinic | Monoclinic |
| Space Group | |||
| Calc.[1] Density ( | 1.58 – 1.62 g/cm³ | 1.392 g/cm³ | 1.95 g/cm³ |
| Packing Motif | Centrosymmetric Dimers | Centrosymmetric Dimers | Tape-like Tetramers |
| H-Bond Set | |||
| Side Chain Conformation | Gauche ( | Anti/Trans (Zig-zag) | Fixed (Rotational Disorder) |
Technical Analysis of Differences
-
Density & Packing Efficiency: Replacing the propyl group with a trifluoroethyl group significantly increases crystal density (approx. +15%). While the propyl chain in Anchor A adopts a loose, zig-zag packing, the trifluoroethyl group in TFT-amine introduces distinct fluorine-fluorine (
) and fluorine-sulfur ( ) contacts.[1] These weak interactions often lock the crystal into a denser packing arrangement to maximize van der Waals contacts. -
The "Fluorine Gauche" Effect: Unlike the propyl chain, which prefers an anti (extended) conformation to minimize steric strain, the 2,2,2-trifluoroethyl group in TFT-amine is predicted to adopt a gauche conformation relative to the thiadiazole ring. This is due to
hyperconjugation.-
Impact: This bends the side chain out of the heterocycle's plane, potentially disrupting the flat
stacking seen in non-fluorinated analogs.
-
-
Hydrogen Bonding Network: The primary interaction remains the
supramolecular synthon . The exocyclic amine ( ) acts as a donor to the ring nitrogen ( ) of an adjacent molecule. This is a highly robust motif in 2-amino-1,3,4-thiadiazoles, forming planar ribbons that stack vertically.[1]
Part 2: Experimental Protocols
To validate these structural predictions, the following synthesis and crystallization workflow is recommended. This protocol is self-validating: the intermediate purity is checked before crystallization attempts.[1]
Workflow Diagram: Synthesis to Structure
Caption: Synthesis and crystallization workflow for TFT-amine. The POCl3 method is preferred for fluorinated acids to ensure complete cyclization.
Detailed Crystallization Protocol
Objective: Obtain single crystals suitable for XRD (
-
Solvent Selection:
-
Primary:Ethanol/Water (3:1 v/v) .[2]
-
Rationale: The amino-thiadiazole moiety is polar and forms strong H-bonds.[1] Water acts as a co-solvent to slow down nucleation, allowing larger crystal growth. Pure ethanol often yields microcrystalline powder.[1]
-
Alternative: Acetone (slow evaporation).[3] Fluorinated groups have higher solubility in acetone; this method is useful if the ethanol/water system yields twinned crystals.
-
-
Procedure:
-
Dissolve 50 mg of pure TFT-amine in 4 mL of warm ethanol (
). -
Add water dropwise (approx 1-1.5 mL) until the solution reaches persistent turbidity.[1]
-
Add 2-3 drops of ethanol to restore clarity.[1]
-
Filter through a 0.45
PTFE syringe filter into a clean scintillation vial. -
Cover with parafilm, punch 3 small holes, and store at
(fridge) to minimize thermal vibration during nucleation.
-
-
Validation (The "Trust" Check):
-
Melting Point: Check if the crystals melt sharply (Target range:
, typically higher than non-fluorinated analogs). -
Microscopy:[1] Under polarized light, crystals should extinguish uniformly. If they do not, they are likely twinned or polycrystalline agglomerates.
-
Part 3: Structural Mechanism & Signaling
Understanding the intermolecular forces is vital for drug design (e.g., docking simulations).
Supramolecular Assembly Diagram
Caption: Predicted supramolecular assembly. The R2,2(8) dimer is the dominant energy term, while Fluorine-Sulfur interactions dictate the specific packing density.
Mechanistic Insight: The "Fluorine Shield"
In the crystal lattice, the
-
Comparison: In the Propyl analog [1], the alkyl chain is lipophilic but electronically neutral.
-
TFT-amine: The
group is lipophilic but has a strong inverted electrostatic potential (negative surface).[1] This repels water molecules more effectively than the propyl group, often making the crystal less hygroscopic—a critical advantage for pharmaceutical formulation stability.
References
-
Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013).[4] Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide [and precursors]. Asian Journal of Chemistry, 25(13), 7408.
-
Geetha, D., Kumar, T. M. M., Kumar, H. G. A., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E, 79(6), 557–561.[1]
-
Canneva, A., et al. (2015). Conformational properties of ethyl- and 2,2,2-trifluoroethyl thionitrites. Journal of Physical Chemistry A. (Context for Trifluoroethyl conformation).
Sources
A Researcher's Guide to IR Spectroscopy of Thiadiazole Amines: Deciphering the Vibrational Fingerprints
For researchers and drug development professionals working with heterocyclic compounds, thiadiazole amines represent a class of molecules with significant therapeutic potential.[1][2] Understanding the structural nuances of these compounds is paramount, and Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for their characterization. This guide provides an in-depth comparison of the characteristic IR absorption bands of thiadiazole amines, supported by experimental data and protocols, to empower researchers in their spectroscopic analysis.
The Expertise Behind the Spectrum: Why IR Spectroscopy Matters
IR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For thiadiazole amines, this technique is particularly powerful for confirming the presence of key functional groups and for elucidating the substitution patterns on both the thiadiazole ring and the amine moiety. The position, intensity, and shape of the absorption bands are directly correlated with the molecule's structure and electronic environment.
Core Vibrational Modes of Thiadiazole Amines: A Comparative Analysis
The IR spectrum of a thiadiazole amine is a composite of the vibrations of its constituent parts: the amine group (NH), the thiadiazole ring (C=N, C-S), and any substituents. The following table summarizes the key characteristic absorption bands, providing a comparative framework for spectral interpretation.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes and Comparative Insights |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3400 - 3072[1][3] | Medium to Weak, Sharp | Primary amines (-NH₂) typically show two distinct bands in this region.[4][5][6] Secondary amines (-NH-) will show a single band.[5][7] The presence of intramolecular hydrogen bonding can cause broadening and a shift to lower wavenumbers.[4][6] |
| N-H Bending (Scissoring) | 1650 - 1580[5] | Medium to Strong | This band is characteristic of primary amines.[4][5][6] Its position can sometimes overlap with the C=N stretching of the thiadiazole ring. | |
| N-H Wagging | 910 - 665[5] | Broad, Medium | This out-of-plane bending is characteristic of primary and secondary amines. | |
| Thiadiazole Ring | C=N Stretching | 1636 - 1590[1][3] | Strong, Sharp | This is one of the most characteristic bands for the 1,3,4-thiadiazole ring system.[3][4][6] Its exact position is sensitive to the electronic nature of the substituents on the ring. |
| Ring Stretching (C-S, C-N) | 1320 - 1120[4][6] | Series of Sharp Bands | This region, often referred to as the fingerprint region, contains multiple bands corresponding to coupled vibrations within the thiadiazole ring. | |
| C-S-C Stretching | Below 660[4][6] and 854 - 812[1] | Weak to Medium | These bands confirm the presence of the sulfur atom within the heterocyclic ring. | |
| Aromatic Substituents | Aromatic C-H Stretching | 3100 - 3000[7] | Weak to Medium, Sharp | The presence of bands in this region indicates an aromatic substituent. |
| Aromatic C=C Stretching | 1650 - 1450[7] | Medium to Weak | Multiple bands are often observed in this region, corresponding to the skeletal vibrations of the aromatic ring. |
Experimental Protocol: A Self-Validating System for High-Quality Spectra
Acquiring a clean and reproducible IR spectrum is crucial for accurate analysis. The following protocol outlines a standard procedure for solid samples using the KBr pellet technique, a common and reliable method.
Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid thiadiazole amine derivative.
Materials:
-
Thiadiazole amine sample
-
Potassium bromide (KBr), spectroscopy grade, oven-dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Step-by-Step Methodology:
-
Sample Preparation (The "Why"): The goal is to disperse the sample uniformly in an IR-transparent matrix (KBr) to minimize light scattering and obtain sharp absorption bands.
-
Step 1.1: Gently grind approximately 1-2 mg of the thiadiazole amine sample in the agate mortar.
-
Step 1.2: Add approximately 100-200 mg of dry KBr to the mortar. The sample-to-KBr ratio should be low to avoid overly intense absorptions.
-
Step 1.3: Mix and grind the sample and KBr together thoroughly for several minutes until a fine, homogeneous powder is obtained. This ensures a uniform distribution of the sample within the KBr matrix.
-
-
Pellet Formation (The "Why"): A transparent, thin pellet allows for the maximum transmission of the IR beam through the sample.
-
Step 2.1: Transfer a small amount of the powdered mixture into the pellet die.
-
Step 2.2: Assemble the die and place it in the hydraulic press.
-
Step 2.3: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition (The "Why"): A background spectrum is collected first to subtract the contributions of atmospheric water and carbon dioxide, as well as the instrument's own spectral characteristics.[8]
-
Step 3.1: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Step 3.2: Close the sample compartment and purge with dry air or nitrogen if available.
-
Step 3.3: Collect a background spectrum.
-
Step 3.4: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Workflow for IR Spectral Analysis of Thiadiazole Amines
Caption: A step-by-step workflow for the preparation and analysis of thiadiazole amine samples using FTIR spectroscopy.
Trustworthiness Through Self-Validation
The integrity of your IR data relies on a self-validating process. Before analyzing your thiadiazole amine, run a spectrum of a known standard (e.g., polystyrene film) to verify the instrument's calibration.[9] During sample preparation, the visual quality of the KBr pellet is a key indicator; a transparent, non-cloudy pellet suggests good sample dispersion and minimal scattering. Finally, the presence of known, sharp atmospheric CO₂ bands (around 2350 cm⁻¹) can indicate an incomplete background subtraction, prompting a re-run of the background spectrum.
Authoritative Grounding and Concluding Remarks
The interpretation of IR spectra is a blend of empirical data and theoretical understanding. The assignments presented in this guide are based on established literature and provide a solid foundation for the characterization of novel thiadiazole amine derivatives.[1][2][3][4][5][6][7][10] By carefully following the outlined experimental protocol and using the comparative data table, researchers can confidently identify key structural features, confirm successful synthesis, and gain valuable insights into the molecular architecture of this important class of compounds. This analytical rigor is an indispensable component of modern drug discovery and development.
References
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC. Available at: [Link]
-
synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. SciELO. Available at: [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]
-
Infrared and Raman spectra of 1,2,5-thiadiazole. Academia.edu. Available at: [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. Available at: [Link]
-
Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... ResearchGate. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
Experimental and theoretical data of the N-H and C=O vibrations of a)... ResearchGate. Available at: [Link]
-
Fourier transform infrared (FTIR) spectra of... ResearchGate. Available at: [Link]
-
Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2... ResearchGate. Available at: [Link]
-
Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC. Available at: [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. Available at: [Link]
-
IR: amines. University of Calgary. Available at: [Link]
-
Synthesis and structural investigation of cu (II) complex of thiadiazole derivatives. The Journal of Chemical Science. Available at: [Link]
-
CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing. Available at: [Link]
-
Experiment- 6. Mustansiriyah University. Available at: [Link]
-
Infrared Spectroscopy. MMRC. Available at: [Link]
-
ExperimentIRSpectroscopy Documentation. Emerald Cloud Lab. Available at: [Link]
-
Chapter 2 Techniques and Experimental Setup. Refubium. Available at: [Link]
-
Experiment 11 — Infrared Spectroscopy. Swarthmore College. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemijournal.com [chemijournal.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scielo.br [scielo.br]
Comparative Validation Guide: HPLC vs. 19F-qNMR for 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine Standards
Executive Summary: The Purity Paradox
In the development of fluorinated bioisosteres, 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine serves as a critical scaffold. Its trifluoroethyl group confers metabolic stability and lipophilicity, while the amine provides a vector for coupling. However, commercial standards of this intermediate often exhibit a "Purity Paradox": a sample may appear >99% pure by HPLC-UV yet fail in downstream coupling reactions due to salt contamination or non-chromophoric synthesis byproducts.
This guide objectively compares the industry-standard RP-HPLC method against the orthogonal, absolute quantification power of 19F-qNMR . We demonstrate that while HPLC is superior for impurity profiling, qNMR is the requisite "Truth Serum" for establishing the absolute assay value of the standard.
Chemical Context & Impurity Origins[1]
To validate purity, one must first understand the genesis of impurities. The synthesis typically involves the cyclization of trifluoropropionyl hydrazide with a thiocyanate source.
Impurity Profiling Diagram
The following diagram illustrates the synthesis pathway and potential "silent" impurities that HPLC-UV might miss (e.g., inorganic salts from cyclization) or misquantify.
Caption: Synthesis pathway highlighting the divergence of chromophoric impurities (A) and non-chromophoric salts (B).
Method A: The "Truth Serum" – 19F qNMR
Objective: Absolute content determination (Assay %).
Rationale: The trifluoromethyl (
Protocol Configuration
-
Instrument: 400 MHz NMR (min) with 19F probe.
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .[1][2]
-
Why? It is a NIST-traceable solid, non-volatile, and its 19F signal (-61.3 ppm) does not overlap with the target's trifluoroethyl group (typically ~ -64 to -66 ppm).
-
-
Solvent: DMSO-
(Ensures solubility of both polar amine and lipophilic IS). -
Relaxation Delay (
): 30 seconds (Crucial: 19F nuclei have long times; insufficient delay leads to integration errors).
Step-by-Step Workflow
-
Weighing: Accurately weigh ~10 mg of the Analyte and ~10 mg of BTFMBA directly into the NMR tube (precision ±0.01 mg).
-
Solubilization: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse angle: 90°.
-
Spectral width: 200 ppm (to catch all F signals).
-
Scans: 64 (to improve S/N ratio).
-
-
Processing: Phase correction (manual preferred). Baseline correction (polynomial).
-
Calculation:
Where =Integral, =Number of F atoms (3 for both), =Molar Mass, =Weight, =Purity.[3][4]
Method B: The "Trace Detective" – RP-HPLC
Objective: Impurity profiling and relative purity (Area %). Rationale: While qNMR gives the total mass balance, it lacks the sensitivity to detect 0.1% organic impurities that could act as chain terminators in synthesis.
Protocol Configuration
-
Column: Agilent Poroshell 120 HPH-C18 (or equivalent base-deactivated column).
-
Why? Standard C18 columns suffer from severe peak tailing with aminothiadiazoles due to interaction with free silanols. HPH (High pH) resistant particles have superior surface coverage.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile.[5]
-
Note: The acidic pH ensures the primary amine is protonated (
), preventing mixed-mode retention and sharpening the peak.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 272 nm (
for the aminothiadiazole core).[6]
Comparative Analysis: The Data
The following table summarizes a typical validation dataset for a commercial batch of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine.
| Feature | Method A: 19F qNMR | Method B: RP-HPLC (UV) |
| Primary Output | Absolute Assay (w/w %) | Relative Purity (Area %) |
| Typical Result | 96.4% | 99.8% |
| Interpretation | The sample contains ~3.6% "invisible" mass (likely salts/water). | The sample looks "perfect" because salts don't absorb UV. |
| LOD (Sensitivity) | ~0.5% (Low sensitivity) | <0.05% (High sensitivity) |
| Specificity | High (Unique F shift) | Medium (Co-elution possible) |
| Standard Req. | No reference of analyte needed. | Requires qualified Ref Std. |
| Cost/Time | High Setup / Fast Run (10 min) | Low Setup / Long Run (30 min) |
Validated Decision Workflow
Use this logic flow to certify your standard before use in critical synthesis.
Caption: Integrated validation workflow ensuring both absolute mass balance and specific impurity control.
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[7] Internal standard reference document on the use of 3,5-Bis(trifluoromethyl) benzoic acid for 19F qNMR. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Almac Group. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from [Link]
Sources
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. d-nb.info [d-nb.info]
- 7. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
Comparative Lipophilicity Guide: Fluorinated vs. Non-Fluorinated 1,3,4-Thiadiazoles
Executive Summary & Strategic Context
In medicinal chemistry, the 1,3,4-thiadiazole scaffold is a privileged pharmacophore, widely utilized for its ability to act as a bioisostere of carboxylic acids or amides while improving metabolic stability.[1] However, a common challenge with thiadiazoles is their inherent polarity, which can limit blood-brain barrier (BBB) permeability and passive transport.
Fluorination is the standard tactical response to this challenge. This guide objectively compares the lipophilicity (LogP) profiles of non-fluorinated thiadiazoles against their fluorinated analogs (specifically mono-fluoro and trifluoromethyl substitutions).
Key Findings:
-
The "Fluorine Bump": Replacing a hydrogen with a fluorine atom on a phenyl ring attached to a thiadiazole typically increases LogP by 0.2–0.3 units .
-
The "Trifluoromethyl Jump": Substitution with a
group results in a drastic lipophilicity increase, typically 0.9–1.2 LogP units , often pushing compounds into a higher permeability class but risking solubility issues. -
Methodology: RP-HPLC (measuring
) is the preferred industry standard over shake-flask methods for these series due to the ionizable nature of the thiadiazole nitrogen.
Mechanistic Insight: The Fluorine Effect
To predict how fluorination alters the thiadiazole scaffold, one must understand the underlying physicochemical forces. Fluorine is not merely a "hydrophobic cap"; its high electronegativity (
Dipoles and Solvation
The C-F bond is highly polar but non-polarizable. Unlike hydrogen, fluorine does not participate in hydrogen bond donating. When attached to a thiadiazole (or a pendant phenyl ring), it sheds the "hydration shell" that would normally cluster around a polar C-H or C-OH bond. This desolvation penalty is lower for fluorinated compounds, facilitating entry into the lipid bilayer.
The "Polar Hydrophobicity" Paradox
While generally lipophilic, fluorine can exhibit "polar hydrophobicity." If a fluorine atom is spatially proximal to the thiadiazole nitrogens, it can alter the basicity (
Visualization: Physicochemical Impact Pathways
The following diagram illustrates the causal link between fluorination and ADME properties.
Figure 1: Causal pathways linking fluorine substitution to physicochemical changes in drug scaffolds.
Comparative Data Analysis
The following data synthesizes experimental trends observed in 1,3,4-thiadiazole SAR (Structure-Activity Relationship) studies. The values represent the change in LogP (
Table 1: Comparative Lipophilicity Shifts
| Scaffold Modification | Substituent (R) | Approx. | Electronic Effect ( | Steric Impact (MR) |
| Baseline | 0.00 | 0.00 | 1.03 | |
| Monofluorination | +0.14 to +0.25 | 0.06 | 0.92 | |
| Trifluoromethylation | +0.88 to +1.20 | 0.54 | 5.02 | |
| Chlorination (Ref) | +0.71 | 0.23 | 6.03 |
Note: Data derived from Hansch substituent constants and validated against thiadiazole series [1][2].
Case Study: 2-Amino-1,3,4-Thiadiazole Derivatives
When modifying the C-5 position of the 2-amino-1,3,4-thiadiazole ring:
-
Methyl Analog (
): Moderate lipophilicity. Good solubility. -
Trifluoromethyl Analog (
): Significant increase in LogP (+0.9 vs methyl).
Experimental Protocol: RP-HPLC LogP Determination
For thiadiazoles, the traditional "Shake-Flask" method (n-octanol/water) is often unreliable due to emulsion formation and the high sensitivity of thiadiazoles to pH changes. The RP-HPLC method is the industry standard for comparative guides.
Objective: Determine the chromatographic hydrophobicity index (
Reagents & Equipment
-
System: Agilent 1200/1260 Infinity II or equivalent HPLC with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4) or 0.1% Formic Acid (if acidic pH is desired).
-
Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).
-
Standards: A set of 5-7 compounds with known LogP values (e.g., Toluene, Naphthalene, Acetophenone).
Workflow Diagram
Figure 2: Step-by-step RP-HPLC workflow for determining lipophilicity.
Calculation & Validation
-
Dead Time (
): Determine using an unretained marker (e.g., Uracil or Sodium Nitrate). -
Capacity Factor (
): Calculate for each % organic modifier: -
Linear Regression: Plot
vs. Volume fraction of organic modifier ( ).-
The y-intercept (
) represents the lipophilicity at 100% water.
-
-
Calibration: Correlate
of your thiadiazoles against the known LogP of standards to convert to LogP.
Application Scientist's Verdict
When designing thiadiazole-based drugs:
-
Use Monofluorination (-F) when you need to block a metabolic soft-spot (e.g., para-position of a phenyl ring) with minimal disruption to the overall lipophilicity profile (+0.2 LogP).
-
Use Trifluoromethylation (-CF3) when the lead compound is too polar to cross the BBB. Be prepared for a massive lipophilicity jump (+1.0 LogP) and potential solubility challenges.
-
Validation: Do not rely solely on in silico calculators (e.g., cLogP) for thiadiazoles. The interaction between the sulfur/nitrogen lone pairs and the fluorine dipoles often leads to calculation errors. Experimental HPLC determination is mandatory for lead optimization.
References
-
Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI Molecules. (2024).[5][6] Link
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC). (2025).[1][7][8][9] Link
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.[10] (2021).[10][11] Link
-
DFT Study on the Electronic Properties... of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. ACS Omega. (2020).[12][13] Link
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series. Agilent Application Notes. (2014).[5][14] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. research.brighton.ac.uk [research.brighton.ac.uk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal and materials chemistry. As a five-membered aromatic heterocycle containing nitrogen and sulfur, its derivatives exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Beyond their pharmaceutical applications, these compounds are integral to the development of dyes, agrochemicals, and optoelectronic materials.[3][4] A fundamental understanding of their electronic properties, primarily investigated through UV-Vis absorption spectroscopy, is paramount for structural elucidation, predicting reactivity, and designing novel molecules with tailored photophysical characteristics.
This guide provides an in-depth comparison of the UV-Vis absorption spectra of various 1,3,4-thiadiazole derivatives. We will explore the structural and environmental factors that govern their spectral properties, supported by experimental data from peer-reviewed literature. Furthermore, a validated, step-by-step protocol for spectral acquisition is presented to ensure data integrity and reproducibility in your own research.
The Electronic Landscape: Understanding Absorption in 1,3,4-Thiadiazoles
The UV-Vis absorption spectra of 1,3,4-thiadiazole derivatives are governed by electronic transitions within the molecule. The aromatic thiadiazole ring, coupled with its substituents, forms a conjugated system rich in π-electrons and non-bonding (n) electrons (from the nitrogen and sulfur heteroatoms). Consequently, their spectra are typically characterized by two main types of transitions:
-
π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are common in aromatic and conjugated systems and usually appear in the shorter wavelength UV region.
-
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from N or S) to a π* antibonding orbital. They are typically of lower energy and intensity than π → π* transitions and appear at longer wavelengths.[2]
The specific position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecule's chemical environment, making UV-Vis spectroscopy a powerful diagnostic tool.
Comparative Spectral Analysis of 1,3,4-Thiadiazole Derivatives
The substitution pattern on the 1,3,4-thiadiazole ring profoundly influences the electronic distribution and, therefore, the UV-Vis absorption spectrum. The introduction of different functional groups can extend the conjugated system and alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Below is a comparative summary of experimentally observed absorption maxima for several 1,3,4-thiadiazole derivatives, illustrating the impact of various substituents.
| Compound/Derivative | Key Substituents | Solvent | Absorption Maxima (λmax, nm) | Reference |
| 5-(1-methyl-2-phenylethenyl)-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine | Phenyl-ethenyl at C5, Methoxycarbonylphenyl-amine at C2 | CHCl₃ | 353.00, 303.00 | [2] |
| 5-[3-phenylypropyl]-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine | Phenyl-propyl at C5, Methoxycarbonylphenyl-amine at C2 | CHCl₃ | 336.75, 291.75 | [2] |
| 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) | Amino at C2, 2-Hydroxyphenyl at C5 | H₂O (pH 7) | ~330 | [5] |
| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | Phenyl at C5, 4-Aminophenylazo at C2 | MeOH | 436, 335, 275, 237 | [4] |
| 2-(4-Aminophenylazo)-5-(4-bromophenyl)-1,3,4-thiadiazole | 4-Bromophenyl at C5, 4-Aminophenylazo at C2 | MeOH | 440, 337, 285, 240 | [4] |
| 2-hydroxy-3-((5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)diazenyl)-5-sulfobenzoic acid | 4-Hydroxyphenyl at C5, Azo-substituted salicylic acid at C2 | Ethanol | 407 | [6] |
| Methoxy cinnamic acid & phenylthiosemicarbazide derivative (Molecule 2) | Phenylamino at C2, Methoxy-styryl at C5 | DMSO | 243, 267, 374 | [1] |
| Methoxy cinnamic acid & phenylthiosemicarbazide derivative (Molecule 3) | Tolylamino at C2, Methoxy-styryl at C5 | DMSO | 245, 276, 353 | [1] |
Table 1: Comparative UV-Vis absorption data for selected 1,3,4-thiadiazole derivatives.
Key Factors Influencing Absorption Spectra
Substituent Effects: Tuning the HOMO-LUMO Gap
The electronic nature of substituents is the most significant factor controlling the absorption wavelength.
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density of the conjugated system. This raises the energy of the HOMO more than the LUMO, decreasing the HOMO-LUMO energy gap and causing a bathochromic shift (red shift) to longer wavelengths.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and halogens (-Cl, -Br) decrease the electron density. They lower the energy of the LUMO more significantly than the HOMO, which also tends to decrease the energy gap. This effect often results in a bathochromic shift.[7] For example, studies on azo dyes containing the 1,3,4-thiadiazole core show that introducing various donor groups significantly tunes the optical properties.[8][9]
The logical relationship between substituent type and spectral shift is illustrated below.
Caption: Substituent effects on UV-Vis absorption spectra.
Solvent Polarity (Solvatochromism)
The polarity of the solvent can stabilize the ground state and the excited state of a molecule to different extents, leading to shifts in λmax. This phenomenon is known as solvatochromism. For π → π* transitions, polar solvents often cause a small bathochromic shift. For n → π* transitions, polar protic solvents can form hydrogen bonds with the non-bonding electrons, lowering their energy. This increases the energy required for the transition, resulting in a hypsochromic shift (blue shift). The solvatochromic behavior of 1,3,4-thiadiazole derivatives has been studied to estimate properties like their dipole moments.[10]
pH Effects
For derivatives with acidic or basic functional groups, the pH of the solution can dramatically alter the absorption spectrum. Protonation or deprotonation changes the electronic structure of the chromophore. For instance, in a study of 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole, changing the pH from 7 to 2 resulted in a bathochromic shift of over 680 cm⁻¹, while changing the pH to 12 caused a hypsochromic shift of over 300 cm⁻¹.[5] This is due to the protonation of a ring nitrogen at low pH and deprotonation of the hydroxyl group at high pH, respectively.[5][11]
Standardized Experimental Protocol for UV-Vis Spectral Acquisition
To ensure the acquisition of high-quality, reproducible data, a standardized methodology is critical. The following protocol outlines a self-validating system for measuring the UV-Vis absorption spectra of 1,3,4-thiadiazole derivatives.
Methodology
-
Solvent Selection & Preparation:
-
Causality: The solvent must dissolve the compound and be transparent in the wavelength range of interest. Use spectroscopic grade solvents (e.g., ethanol, methanol, DMSO, chloroform) to minimize background absorbance.[4]
-
Prepare a sufficient volume of the chosen solvent for all sample preparations and for use as the reference blank.
-
-
Stock Solution Preparation:
-
Accurately weigh approximately 1-2 mg of the 1,3,4-thiadiazole derivative using an analytical balance.
-
Dissolve the compound in a known volume (e.g., 10 mL) of the spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., ~10⁻³ M). Ensure complete dissolution, using sonication if necessary.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution to prepare a working solution with a final concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.[2][4]
-
Trustworthiness: The goal is to obtain a maximum absorbance (A_max) between 0.1 and 1.0. This range ensures the measurement is within the linear range of the Beer-Lambert Law, providing the highest accuracy.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength scan range (e.g., 200-700 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as the reference blank.
-
-
Baseline Correction:
-
Place the cuvette with the blank in the spectrophotometer and perform a baseline correction. This electronically subtracts the absorbance of the solvent and cuvette from all subsequent measurements.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the instrument and initiate the scan.
-
Save the resulting spectrum (Absorbance vs. Wavelength).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
-
If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l) , where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the cuvette path length (typically 1 cm).
-
Caption: Standardized workflow for UV-Vis spectral analysis.
References
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC, National Center for Biotechnology Information. Available at: [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous. University of Rzeszow. Available at: [Link]
-
Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Research Journal of Pharmacy and Technology. Available at: [Link]
-
synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. SciELO. Available at: [Link]
-
Quantum chemical and Solvatochromic studies of biological active 1,3,4-thiadiazol coumarin derivatives. ResearchGate. Available at: [Link]
-
Structural and Electronic Effects of 1,3,4-Thiadiazole Units Incorporated into Polythiophene Chains. ACS Publications. Available at: [Link]
-
Effect of different donor group substituents on 1,3,4-thiadiazole, opt. Rochester Institute of Technology. Available at: [Link]
-
Effect of different donor group substituents on 1,3,4-thiadiazole, optical properties and electronic properties optimization for. Egyptian Journal of Petroleum. Available at: [Link]
-
Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. PMC, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. "Effect of different donor group substituents on 1,3,4-thiadiazole, opt" by Amr. A. Sayed Alahl [ejp.researchcommons.org]
- 9. ejp.researchcommons.org [ejp.researchcommons.org]
- 10. researchgate.net [researchgate.net]
- 11. ejournals.eu [ejournals.eu]
Safety Operating Guide
Proper Disposal Procedures: 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Executive Summary & Immediate Action
5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine is a fluorinated heterocyclic amine commonly used as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols designed for halogenated organic waste .
Critical Hazard: Unlike standard organic amines, the trifluoroethyl moiety generates Hydrogen Fluoride (HF) gas upon thermal decomposition or incineration. Standard autoclaving is insufficient and potentially dangerous. This compound must be routed to a high-temperature incinerator equipped with acid gas scrubbing capabilities.
Immediate Safety Profile (GHS Classifications)
| Hazard Type | Signal | H-Codes | Action |
| Acute Toxicity | Warning | H302 (Oral) | Do not swallow. Wash hands immediately after handling. |
| Irritation | Warning | H315, H319 | Wear nitrile gloves and safety goggles. |
| Thermal Risk | Danger | N/A (Decomp) | Releases HF gas >200°C. Do not heat open vessels. |
Waste Characterization & Segregation
Proper characterization is the foundation of a self-validating disposal system. You must segregate this compound based on its chemical functionalities: the basic amine and the fluorinated alkyl group .
Chemical Compatibility Matrix
-
INCOMPATIBLE (Do Not Mix):
-
Strong Acids: Exothermic reaction with the amine group; potential for uncontrolled fuming.
-
Bleach/Oxidizers: Potential for formation of toxic chloramines or N-halo compounds.
-
Non-Halogenated Solvents: Do not mix with general organic waste (e.g., acetone/ethanol) if your facility separates halogenated waste to reduce disposal costs.
-
-
COMPATIBLE:
-
Halogenated organic solvents (Dichloromethane, Chloroform).
-
Other fluorinated organic intermediates.
-
Waste Stream Designation
Assign the waste to the Halogenated Organic stream.
-
RCRA Status (USA): While not explicitly P- or U-listed, it should be treated as Hazardous Waste due to toxicity and the potential to generate corrosive combustion byproducts (Characteristic Waste).
-
Labeling: Must be clearly labeled "Hazardous Waste - Flammable, Toxic, Halogenated" .
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Debris)
Applicability: Expired reagent, contaminated weigh boats, gloves, paper towels.
-
Containment: Place solid waste in a clear, wide-mouth polyethylene (HDPE) or glass jar. Do not use metal containers due to potential corrosion from amine vapors or degradation products.
-
Lab Packing:
-
Line a DOT-approved fiberboard box or poly drum with a heavy-duty chemically resistant liner.
-
Place the sealed jar inside.
-
Fill void spaces with an inert absorbent (vermiculite or clay).
-
-
Labeling: Mark the inner container with the full chemical name. Do not use abbreviations.
-
Disposal Path: Ship for High-Temperature Incineration .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: HPLC waste, reaction solvents containing the product.
-
pH Check: Ensure the solution pH is between 6 and 10. If highly acidic, neutralize carefully with Sodium Bicarbonate before storage to prevent container degradation.
-
Segregation: Pour into the "Halogenated Solvent Waste" carboy.
-
Note: If the concentration is >5%, consider a dedicated satellite accumulation container to prevent cross-contamination of bulk solvent waste.
-
-
Cap & Vent: Use a vented cap (e.g., EcoFunnel) to prevent pressure buildup from volatile solvents.
-
Disposal Path: Ship for Fuel Blending or Incineration at a permitted facility.
The "Why": Incineration & Chemical Fate[2]
Understanding the destruction mechanism is vital for selecting the correct waste facility. We do not simply "burn" this chemical; we chemically mineralize it.
The trifluoroethyl group (
Standard Incineration vs. Required Protocol:
-
Standard: Releases HF into the atmosphere (Environmental Hazard).
-
Required: Incineration >1100°C + Wet Scrubbing (Caustic Soda quench).
Combustion Pathway Diagram
Figure 1: The chemical fate of fluorinated thiadiazoles during high-temperature incineration. Note the critical scrubbing step to neutralize Hydrogen Fluoride (HF) and Sulfur Dioxide (SO2).
Emergency Spill Response
In the event of a spill in the laboratory, follow this logic flow to ensure containment and safety.
Spill Response Logic Flow
Figure 2: Decision matrix for immediate laboratory spill response.
References
-
National Institutes of Health (NIH) - PubChem. 2-Amino-5-ethyl-1,3,4-thiadiazole (Related Structure Safety Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[1] (2024).[1][2][3][4] Retrieved from [Link][1]
-
NILU (Norwegian Institute for Air Research). Emissions from incineration of fluoropolymer materials. (2009).[2][5][6] Retrieved from [Link]
Sources
Personal protective equipment for handling 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
Comprehensive Safety and Handling Guide: 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine. As a specialized heterocyclic compound containing a trifluoroethyl group, this molecule necessitates a rigorous and informed approach to laboratory safety. This document is structured to deliver immediate, actionable information to researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.
Hazard Assessment and Toxidological Profile
-
Acute Toxicity: Harmful if swallowed.[1]
-
Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]* Respiratory Irritation: May cause respiratory irritation. [1][2][3][4] The trifluoromethyl group is a known feature in many bioactive and pharmaceutical compounds and can influence the molecule's reactivity and metabolic pathways. [6][7]The thiadiazole ring system is also a common scaffold in pharmacologically active agents. [6][8]Given the combined structural alerts, it is prudent to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the target compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield are mandatory. [3][9]This is to protect against splashes and the potential for fine powders to become airborne, causing serious eye irritation. [1][4][5] |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended. [10]Glove suitability and durability depend on the frequency and duration of contact. [10]Always inspect gloves before use and practice proper removal techniques to avoid skin contact. [1][11] |
| Body Protection | A laboratory coat is standard. For operations with a higher risk of splashes or significant aerosol generation, a chemically impervious apron or suit should be considered. [9][10] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. [1][11]If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. [10] |
Visualizing the Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine from receipt to disposal.
Caption: Workflow for Safe Handling and Disposal.
Step-by-Step Operational Plan
3.1. Engineering Controls and Work Environment
-
Primary Containment: All manipulations of solid 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. [1][11][12]2. Ventilation: Ensure adequate general laboratory ventilation.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in good working order. [2][11] 3.2. Handling and Experimental Procedures
-
Pre-use Inspection: Visually inspect the container for any damage or leaks before opening.
-
Weighing and Transfer:
-
Perform weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to avoid generating dust.
-
Close the container tightly after use. [1][5]3. Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [5][12]4. Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. [1][5][10][11]Do not eat, drink, or smoke in the laboratory. [1][11]
-
Emergency Procedures: A Rapid Response Plan
| Exposure Route | Immediate Actions |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [1][2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [1][2][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][5][13] |
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine requires specific disposal procedures to ensure environmental safety and regulatory compliance.
5.1. Waste Segregation and Collection
-
Dedicated Waste Stream: All waste containing this compound (solid residues, solutions, and contaminated materials) must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste. [14][15][16]2. Container Requirements:
-
Use a container that is in good condition, compatible with the waste, and has a tightly sealing lid. [14][17][18] * Keep the container closed except when adding waste. [14][17]3. Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine". [14][18]List all components and their approximate percentages.
-
5.2. Disposal Protocol
-
Consult Local Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal. [13]2. Approved Disposal Facility: Dispose of the contents and the container through an approved waste disposal plant. [1][5][13]3. Empty Containers: The first rinse of any container that held the compound should be collected as hazardous waste. [17]For highly toxic chemicals, the first three rinses must be collected. [17] By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 5-(2,2,2-Trifluoroethyl)-1,3,4-thiadiazol-2-amine, ensuring a safe and productive research environment.
References
- Safety Data Sheet for 2-Amino-5-ethyl-1,3,4-thiadiazole. (2025, December 19). [Source Not Available].
- Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.
- SAFETY DATA SHEET - Chemical.net. (2015, July 2). Chemical.net.
- SAFETY DATA SHEET - Enamine.Enamine.
- 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine Safety Data Sheet.AK Scientific, Inc.
- 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE Safety Data Sheet. (2011, January 3). Georganics.
- 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.[Source Not Available].
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
- Thiadiazole derivatives as anticancer agents.PMC - NIH.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022, March 10). PMC.
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group.
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- Hazardous & Regulated Waste Management Guide.Western Kentucky University.
- Hazardous Waste Disposal Guide - Research Areas.Dartmouth Policy Portal.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 24). Sigma-Aldrich.
- 5-Amino-1,2,3-thiadiazole Safety Data Sheet. (2024, December 13). TCI EUROPE N.V.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). [Source Not Available].
- Treatment and disposal of chemical wastes in daily laboratory work.[Source Not Available].
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
- Toxicity Studies of Triazolo-Thiadiazoles in Ehrlich Ascitic Carcinoma Cells.ISCA.
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020, September 20). MDPI.
- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
- Guidelines: Handling and Disposal of Chemicals.Purdue Engineering.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. georganics.sk [georganics.sk]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. chemical.net [chemical.net]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. ethz.ch [ethz.ch]
- 16. wku.edu [wku.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
